molecular formula C10H10N2OS B076262 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-24-8

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B076262
CAS No.: 14346-24-8
M. Wt: 206.27 g/mol
InChI Key: NMMOEJUJKIXUQZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a sophisticated tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidinone core fused with a tetrahydrobenzothiophene ring system, a structural motif known to confer valuable electronic and steric properties. Its primary research value lies in its role as a versatile scaffold or key intermediate for the synthesis of more complex molecules, particularly those targeting protein kinases and other ATP-binding enzymes. The planar, electron-rich nature of the system allows for potential pi-stacking interactions within enzyme active sites. Researchers utilize this compound to develop novel inhibitors for probing intracellular signaling pathways, with potential applications in oncology, immunology, and neurology. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive inhibition at the ATP-binding pocket, disrupting phosphorylation events that drive disease progression. This high-purity compound is provided to support hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, enabling the development of new therapeutic agents with improved potency and selectivity.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMMOEJUJKIXUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162427
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
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Molecular Weight

206.27 g/mol
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CAS No.

14346-24-8
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. This scaffold is a key building block in the development of various pharmacologically active molecules.

Synthesis

The synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is typically achieved through a two-step process. The initial step involves the formation of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate via the Gewald reaction. This is followed by the cyclization of the intermediate to form the final pyrimidinone ring system.

Step 1: Gewald Reaction for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The Gewald reaction is a one-pot multicomponent reaction that utilizes a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3][4][5] For the synthesis of the key intermediate, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, cyclohexanone, malononitrile, and sulfur are reacted together.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Reagents: Cyclohexanone, malononitrile, elemental sulfur, and a basic catalyst such as morpholine or diethylamine.

  • Solvent: A polar solvent like ethanol or methanol is commonly used.

  • Procedure:

    • To a solution of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, a catalytic amount of morpholine or diethylamine is added.

    • The reaction mixture is stirred at room temperature or gently heated to 40-60 °C.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring. This is often achieved by heating the intermediate with formic acid or formamide, which serves as the source for the additional carbon and nitrogen atoms of the pyrimidine ring.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

  • Reagents: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and formic acid or formamide.

  • Procedure:

    • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and an excess of formic acid or formamide is heated at reflux for several hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization.

Characterization

The structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is confirmed using various spectroscopic techniques. Below is a summary of expected characterization data based on the analysis of closely related derivatives.

Table 1: Spectroscopic Data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

TechniqueObserved Features for Derivatives
¹H NMR Signals for the tetrahydro- part of the ring system typically appear as multiplets in the range of δ 1.8-3.0 ppm. The pyrimidine proton (at C2) in substituted analogs appears as a singlet around δ 8.2 ppm. The NH proton of the pyrimidinone ring is observed as a broad singlet at higher ppm values.[1]
¹³C NMR Carbon signals for the tetrahydro- portion are typically found between δ 22-26 ppm. The carbonyl carbon of the pyrimidinone ring appears around δ 160-165 ppm. Aromatic and heterocyclic carbons are observed in the δ 115-160 ppm range.[1]
IR (KBr) A characteristic absorption band for the C=O group of the pyrimidinone ring is expected around 1660-1680 cm⁻¹. An N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Logical Workflow and Diagrams

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from readily available starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product SM1 Cyclohexanone IM 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile SM1->IM Gewald Reaction (Base catalyst, e.g., Morpholine) SM2 Malononitrile SM2->IM Gewald Reaction (Base catalyst, e.g., Morpholine) SM3 Sulfur SM3->IM Gewald Reaction (Base catalyst, e.g., Morpholine) FP 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one IM->FP Cyclization (e.g., Formic Acid, Reflux)

Caption: Synthetic pathway for the target compound.

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is a well-established multi-step process.

Gewald_Mechanism A Ketone + Activated Nitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile B->C D Michael Addition of Sulfur C->D E Thiolate Intermediate D->E F Intramolecular Cyclization (Attack on Nitrile) E->F G Dihydrothiophene Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I

Caption: Mechanism of the Gewald reaction.

Biological Significance and Potential Applications

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities.

  • Anticancer Activity: Several studies have reported derivatives of this scaffold as potent anticancer agents. These compounds have been shown to act as:

    • Microtubule Targeting Agents: Certain derivatives interfere with tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy.[6][7][8]

    • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Some analogs have been designed to inhibit EGFR, a key protein involved in cancer cell growth and proliferation.[9]

    • Topoisomerase Inhibitors: Inhibition of topoisomerase enzymes, which are essential for DNA replication, is another mechanism by which derivatives of this scaffold exhibit anticancer effects.

  • Anti-inflammatory Activity: The anti-inflammatory potential of this heterocyclic system has also been explored, with some derivatives showing promising results in preclinical studies.[1]

  • Other Potential Applications: The versatility of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has led to its investigation in other therapeutic areas, including as adenosine A1 receptor allosteric enhancers and for its anti-plasmodial activity.[10][11]

It is important to note that the biological activities are often associated with specific substitutions on the core structure, and further research is needed to fully elucidate the therapeutic potential of the parent compound and its derivatives.

This technical guide provides a foundational understanding for researchers interested in the synthesis and application of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The detailed protocols and characterization data serve as a valuable resource for the design and development of novel therapeutic agents based on this versatile scaffold.

References

Biological activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the quantitative data, experimental protocols, and mechanisms of action for these promising compounds.

Derivatives of this scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including microtubule targeting, enzyme inhibition, and interference with key signaling pathways.

Microtubule Targeting Agents

A notable class of these derivatives functions by disrupting microtubule dynamics, a clinically validated strategy in cancer chemotherapy. These compounds often bind to the colchicine site of tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.

Quantitative Data: Antiproliferative and Microtubule Depolymerizing Activity

CompoundModificationCell LineAntiproliferative IC50 (nM)Microtubule Depolymerization EC50 (nM)Citation
1 (Lead) N4-substituted-pyrimido[4,5-b]indole-4-amineMDA-MB-43514.7130[1]
2 (Lead) N4-substituted-pyrimido[4,5-b]indole-4-amineMDA-MB-43589.11100[1]
3 (Lead) N4-substituted-pyrimido[4,5-b]indole-4-amineMDA-MB-4351301200[1]
4 2-NH₂ analogue of the core scaffoldMDA-MB-4359.019[1][2]
4 2-NH₂ analogue of the core scaffoldNCI-60 Panel (average)~10 (GI50)-[1][3]
5 4-substituted derivativeMDA-MB-435< 40-[1][3]
7 2-H analogueMDA-MB-435< 40-[1][3]
6, 8, 10, 12, 13 4-substituted derivativesMDA-MB-43553-125-[1][3]

Experimental Protocols

In Vitro Tubulin Polymerization Assay:

  • Preparation: Bovine brain tubulin is purified and stored at -80°C. Immediately before use, it is thawed and pre-cleared by centrifugation.

  • Reaction Mixture: The reaction mixture contains tubulin in a glutamate-based buffer, GTP, and the test compound at various concentrations.

  • Initiation and Monitoring: Polymerization is initiated by incubating the mixture at 37°C. The change in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer equipped with temperature control.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity:

  • Cell Plating: Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curves.[4]

Mechanism of Action: Microtubule Depolymerization

G cluster_0 Microtubule Dynamics cluster_1 Compound Action cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin_Dimers Depolymerization Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative Compound->Tubulin_Dimers Binds to Colchicine Site Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of microtubule targeting agents.

Topoisomerase I and II Inhibitors

Certain derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death.

Quantitative Data: Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundModificationIC50 (µM)Standard ControlsCitation
7b 4-Substituted derivative8.80 ± 0.08Camptothecin, Etoposide[5]
7t 4-Substituted derivative7.45 ± 0.26Camptothecin, Etoposide[5]

Experimental Protocols

Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay):

  • Reaction Mixture: A supercoiled plasmid DNA substrate is incubated with human topoisomerase I or II enzyme in a reaction buffer.

  • Compound Addition: The test compounds are added at various concentrations.

  • Incubation: The reaction is allowed to proceed at 37°C for a set time (e.g., 30 minutes).

  • Termination: The reaction is stopped by adding a stop solution/loading dye.

  • Electrophoresis: The reaction products are resolved by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

Mechanism of Action: Dual Topoisomerase Inhibition

G Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative Topo_I Topoisomerase I Compound->Topo_I Inhibits Topo_II Topoisomerase II Compound->Topo_II Inhibits DNA_Damage DNA Strand Breaks Topo_I->DNA_Damage Leads to Topo_II->DNA_Damage Leads to Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G LPS LPS Macrophage Macrophage LPS->Macrophage Signaling NF-κB & MAPK Signaling Macrophage->Signaling Mediators Inflammatory Mediators (NO, PGs, TNF-α, IL-6) Signaling->Mediators Upregulation Compound Derivative Compound->Signaling Inhibits G RORgt RORγt Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff Drives Autoimmunity Autoimmune Disease (e.g., Lupus Nephritis) Th17_Diff->Autoimmunity Contributes to Compound TTP Derivative Compound->RORgt Inhibits

References

An In-depth Technical Guide on the Core Mechanism of Action of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. The biological activity and mechanism of action of molecules derived from this scaffold are highly dependent on the nature and position of its substituents. This technical guide elucidates the primary mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations for key derivatives.

Microtubule Targeting Agents

A significant number of derivatives based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been identified as potent microtubule targeting agents, exhibiting antiproliferative and anticancer properties. These compounds typically act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action

These derivatives function as microtubule depolymerizing agents.[1][2] They exert their effect by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. Several compounds in this class have been shown to be more potent than lead compounds and are effective against drug-resistant cancer cell lines.[1]

Signaling Pathway

Microtubule_Depolymerization_Pathway cluster_cell Cancer Cell Derivative Derivative Tubulin_dimers α/β-Tubulin Dimers Derivative->Tubulin_dimers Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin_dimers->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Tubulin_dimers->Cell_Cycle_Arrest Inhibition of Polymerization Microtubules->Tubulin_dimers Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Microtubule depolymerization by 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Quantitative Data
CompoundAntiproliferative IC50 (nM)Microtubule Depolymerization EC50 (nM)Tubulin Assembly Inhibition IC50 (µM)Cell LineReference
Compound 4 9.019~1.0MDA-MB-435[1]
Compound 5 < 40-< 1.0MDA-MB-435[1]
Compound 7 < 40-< 1.0MDA-MB-435[1]
Combretastatin A-4 (CA-4) --2.0-[1]
Experimental Protocols

Tubulin Polymerization Assay:

  • Tubulin protein is purified from bovine brain.

  • A reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent (e.g., DAPI) in a glutamate-based buffer is prepared.

  • The test compound (dissolved in DMSO) is added to the reaction mixture.

  • The mixture is incubated at 37°C to allow for polymerization.

  • The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.

Antiproliferative Assay (Sulforhodamine B - SRB Assay):

  • Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Sirtuin 2 (SIRT2) Inhibition

Certain derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase. These inhibitors have shown potential as neuroprotective agents, particularly in models of Parkinson's disease.

Mechanism of Action

SIRT2 is an NAD+-dependent deacetylase that removes acetyl groups from various protein substrates, including α-tubulin and histones. Inhibition of SIRT2 leads to the hyperacetylation of its substrates. In the context of neurodegeneration, SIRT2 inhibition has been shown to be protective. The derivative ICL-SIRT078 acts as a substrate-competitive inhibitor of SIRT2.[3][4] By inhibiting SIRT2, this compound increases the acetylation of α-tubulin, a known biomarker for SIRT2 activity. This mechanism is believed to contribute to its neuroprotective effects in models of Parkinsonian neuronal cell death.[3][4]

Signaling Pathway

SIRT2_Inhibition_Pathway cluster_neuron Neuronal Cell Derivative ICL-SIRT078 SIRT2 SIRT2 Enzyme Derivative->SIRT2 Inhibits Cell_Death Neuronal Cell Death Derivative->Cell_Death Prevents alpha_Tubulin_Ac Acetylated α-Tubulin SIRT2->alpha_Tubulin_Ac Deacetylates Neuroprotection Neuroprotection alpha_Tubulin_Ac->Neuroprotection Promotes alpha_Tubulin α-Tubulin alpha_Tubulin->alpha_Tubulin_Ac Acetylation Lactacystin_Stress Lactacystin-induced Stress Lactacystin_Stress->Cell_Death

Caption: Neuroprotective mechanism of a SIRT2-inhibiting derivative.

Quantitative Data
CompoundTargetKi (µM)Selectivity vs SIRT1, 3, 5Reference
ICL-SIRT078 SIRT20.62 ± 0.15> 50-fold[3][4]
Experimental Protocols

SIRT2 Inhibition Assay (Biochemical):

  • The assay is typically performed in a 96-well plate format.

  • Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed at 37°C for a set time.

  • A developer solution is added, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence is measured using a microplate reader.

  • The Ki value is determined by measuring the IC50 at different substrate concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

α-Tubulin Acetylation Assay (Western Blot):

  • Cells (e.g., MCF-7) are treated with the SIRT2 inhibitor for a specified duration.

  • Total protein is extracted from the cells using a lysis buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands is quantified to determine the relative increase in α-tubulin acetylation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.

Mechanism of Action

These compounds are designed to bind to the ATP-binding site within the kinase domain of EGFR. By occupying this site, they prevent the binding of ATP, which is necessary for the autophosphorylation and activation of the receptor. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[5]

Signaling Pathway

EGFR_Inhibition_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Derivative Derivative Derivative->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a tetrahydrobenzothienopyrimidine derivative.

Quantitative Data
CompoundTargetAnti-proliferative ActivityCell LineReference
6d EGFRSignificantA549[5]
8d EGFRSignificantA549[5]

(Specific IC50 values for EGFR inhibition were not detailed in the provided search results, but compounds were noted for their significant activity.)

Experimental Protocols

EGFR Kinase Assay (In Vitro):

  • A purified recombinant EGFR kinase domain is used.

  • The kinase reaction is set up in a buffer containing a peptide substrate, ATP, and MgCl2.

  • The test compound is added at various concentrations.

  • The reaction is initiated by adding the enzyme and incubated at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo).

  • The IC50 value is calculated based on the dose-dependent inhibition of kinase activity.[5]

Cell-Based Proliferation Assay (e.g., MTT Assay):

  • A549 human lung carcinoma cells, which overexpress EGFR, are seeded in 96-well plates.

  • Cells are treated with different concentrations of the EGFR inhibitor.

  • After a 48-72 hour incubation period, MTT reagent is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at approximately 570 nm.

  • The IC50 for cell proliferation is calculated.

Other Mechanisms of Action

The versatility of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has led to the development of derivatives with several other important mechanisms of action.

  • Dual Topoisomerase I and II Inhibitors: Certain derivatives have been shown to inhibit both topoisomerase I and II, enzymes that are critical for managing DNA topology during replication and transcription. This dual inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and cancer cell death.[6]

  • RORγt Inhibitors: As inhibitors of the Retinoid-related orphan receptor gamma-t (RORγt), these compounds can suppress the differentiation of Th17 cells, which are key mediators in many autoimmune and inflammatory diseases. This makes them potential therapeutics for conditions like lupus nephritis.[7][8]

  • Anti-tubercular Agents: Some analogues have demonstrated significant activity against Mycobacterium tuberculosis, including non-replicative forms, by inhibiting the bacterial enzyme alanine dehydrogenase.[9]

  • Anti-plasmodial Agents: Derivatives have been synthesized and evaluated for their ability to combat malaria, showing potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[10][11]

The development of compounds based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold continues to be a promising area of research, with new derivatives continually being explored for a wide array of therapeutic targets.

References

Spectroscopic and Mechanistic Analysis of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with significant therapeutic potential. Derivatives of this core have demonstrated a range of biological activities, including the inhibition of microtubules, sirtuin 2 (SIRT2), and protein kinase B (AKT1), making them attractive candidates for the development of novel therapeutics in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this core, detailed experimental protocols for its synthesis and analysis, and a visual representation of the key signaling pathways in which its derivatives are involved.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundSolventChemical Shift (δ) in ppm
2-Phenyl-derivative [1]CDCl₃8.40 (d, J = 7.8 Hz, 2H, Ar-H), 7.44 (dt, J₁ = 7.8 Hz, J₂ = 6.0 Hz, 3H, Ar-H), 5.34 (s, 1H, NH), 2.95 (t, J = 5.4 Hz, 2H, CH₂-8), 2.83 (t, J = 4.8 Hz, 2H, CH₂-5), 1.96 (m, 4H, CH₂-6,7)
2-(Pyridin-2-yl)-derivative [1]CDCl₃8.82 (d, J = 3.6 Hz, 1H, Pyridin-H), 8.50 (d, J = 7.8 Hz, 1H, Pyridin-H), 7.84 (t, J = 7.8 Hz, 1H, Pyridin-H), 7.43 (m, 1H, Pyridin-H), 5.85 (s, 1H, NH), 2.98 (t, J = 12.6 Hz, 2H, CH₂-8), 2.85 (t, J = 5.4 Hz, 2H, CH₂-5), 1.95 (m, 4H, CH₂-6,7)
2-(Chloromethyl)-derivative [1]DMSO-d₆4.51 (s, 2H, CH₂Cl), 2.84 (t, J = 5.4 Hz, 2H, CH₂-8), 2.72 (t, J = 4.8 Hz, 2H, CH₂-5), 1.75 (m, 4H, CH₂-6,7)

Table 2: Representative ¹³C NMR Spectroscopic Data of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundSolventChemical Shift (δ) in ppm
2-Phenyl-derivative [1]CDCl₃163.37, 158.69, 145.76, 137.40, 134.71, 131.18, 129.18, 127.05, 113.52, 25.73, 25.28, 22.57, 22.51
2-(Pyridin-2-yl)-derivative [1]CDCl₃163.58, 158.08, 149.00, 148.72, 148.21, 137.61, 134.92, 132.26, 126.06, 123.40, 121.90, 25.77, 25.51, 23.11, 22.38
2-(Chloromethyl)-derivative [1]DMSO-d₆162.26, 158.53, 152.16, 133.74, 131.14, 121.86, 42.86, 25.44, 24.75, 22.66, 21.94

Table 3: Representative ESI-Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Observed)Molecular FormulaCalculated Mass
2-Phenyl-derivative [1]ESI283.2C₁₆H₁₄N₂OS282.4
2-(Pyridin-2-yl)-derivative [1]ESI284.2C₁₅H₁₃N₃OS283.4
(E)-3-(((1-Methyl-1H-indol-2-yl)methylene)amino)-derivative [1]ESI363.3C₂₀H₁₈N₄OS362.4

Infrared (IR) Spectroscopy: The IR spectrum of the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a closely related analog, shows characteristic absorption bands. Key vibrational frequencies are expected for the N-H stretching of the pyrimidinone ring, C=O stretching of the amide, C=N stretching of the pyrimidine ring, and C-S stretching of the thiophene ring. The tetrahydro-benzo portion of the molecule will exhibit C-H stretching and bending vibrations for the aliphatic CH₂ groups.

Experimental Protocols

Synthesis via Gewald Reaction

The synthesis of the 2-aminothiophene precursor for the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is commonly achieved through the Gewald reaction. This multicomponent reaction offers an efficient route to polysubstituted 2-aminothiophenes.

General Procedure:

  • Knoevenagel-Cope Condensation: A ketone (e.g., cyclohexanone) is condensed with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of a base (e.g., morpholine or triethylamine) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition and Cyclization: Elemental sulfur is added to the reaction mixture. The sulfur adds to the α,β-unsaturated nitrile, which then undergoes an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

  • Pyrimidine Ring Formation: The resulting 2-amino-3-carboxyester-tetrahydrobenzothiophene is then cyclized with a suitable reagent, such as formamide or chloroformamidine hydrochloride, to construct the pyrimidin-4(3H)-one ring.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL range with the same solvent.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

Signaling Pathways and Mechanisms of Action

Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core have been shown to interact with several key biological targets. The following diagrams illustrate the proposed mechanisms of action.

Microtubule Targeting

Certain derivatives of this scaffold act as microtubule targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division.

Microtubule_Targeting cluster_0 Cellular Environment Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Compound Tetrahydrobenzothieno- pyrimidinone Derivative Compound->Tubulin_Dimers Binds to Colchicine Site Compound->Microtubule Inhibits Polymerization & Promotes Depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of microtubule disruption by a pyrimidinone derivative.

SIRT2 Inhibition

Some derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase, which has implications for neurodegenerative diseases and cancer.

SIRT2_Inhibition cluster_1 SIRT2 Catalytic Cycle SIRT2 SIRT2 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation NAM Nicotinamide SIRT2->NAM Byproduct Compound Tetrahydrobenzothieno- pyrimidinone Derivative Compound->SIRT2 Binds to Active Site Hyperacetylation Substrate Hyperacetylation Compound->Hyperacetylation Leads to Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 Substrate Binding NAD NAD+ NAD->SIRT2 Cofactor

Caption: Inhibition of the SIRT2 deacetylation process.

AKT1 Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cell proliferation and survival. Derivatives of the tetrahydrobenzothienopyrimidinone core have been shown to inhibit AKT1, a key node in this pathway.

AKT1_Inhibition cluster_2 PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Phosphorylates mTORC1 mTORC1 AKT1->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT1->Apoptosis_Inhibition Compound Tetrahydrobenzothieno- pyrimidinone Derivative Compound->Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibition->AKT1

Caption: Inhibition of the AKT1 signaling pathway.

This guide provides a foundational understanding of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core for researchers and professionals in the field of drug discovery and development. The presented spectroscopic data, experimental protocols, and mechanistic insights are intended to facilitate further exploration and optimization of this promising chemical scaffold for therapeutic applications.

References

An In-depth Technical Guide on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and Its Derivatives: Synthesis, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a versatile platform for the development of potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, most notably as anticancer agents through mechanisms such as microtubule targeting and inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, structural aspects, and key biological activities of this important class of molecules.

Crystal Structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A study published in RSC Medicinal Chemistry details the crystal structure of two such derivatives: 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol compounds. The crystallographic data for these structures have been deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2058781 and 2058782. However, detailed quantitative data such as bond lengths and angles from these depositions were not accessible through publicly available resources at the time of this writing.

The determination of the crystal structure of these derivatives provides invaluable insight into the three-dimensional arrangement of the tetrahydrobenzothieno[2,3-d]pyrimidine core and how it interacts with various substituents. This structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent analogs.

Data Presentation

The following tables summarize key quantitative data regarding the biological activity of various 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives from the literature.

Table 1: Antiproliferative and Microtubule Depolymerization Effects of Selected Derivatives [1][3]

Compound IDSubstitution PatternAntiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
4 2-NH2, 4-(4-methoxyphenyl)amino9.019
5 2-NH2, 4-(4-(methylthio)phenyl)amino< 40Not Reported
7 2-H, 4-(4-methoxyphenyl)amino< 40Not Reported
6 2-NH2, 4-(4-hydroxyphenyl)amino53-125Not Reported
8 2-Me, 4-(4-methoxyphenyl)amino53-125Not Reported
10 2-Me, 4-(4-(methylthio)phenyl)amino53-125Not Reported
12 2-SMe, 4-(4-methoxyphenyl)amino53-125Not Reported
13 2-SMe, 4-(4-(methylthio)phenyl)amino53-125Not Reported

Table 2: EGFR Inhibitory Activity of Selected Derivatives [2][4]

Compound IDSubstitution PatternEGFR Inhibitory Activity (IC50)Cell Line
6d 7-(4-ethoxyphenyl)-4-(4-methoxylbenzylamino)Significant (exact value not reported)A549
8d 7-(4-hydroxyphenyl)-4-(4-methoxylbenzylamino)Significant (exact value not reported)A549

Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core and its derivatives generally follows a multi-step synthetic route. The key steps are outlined below.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The initial step involves the Gewald reaction, a multi-component reaction that is highly effective for the synthesis of 2-aminothiophenes.

  • Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

  • Catalyst: A basic catalyst such as morpholine or piperidine.

  • Procedure:

    • A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent, typically ethanol.

    • The basic catalyst is added dropwise to the reaction mixture.

    • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is typically isolated by filtration and can be purified by recrystallization.

Cyclization to form the Pyrimidinone Ring

The 2-aminothiophene intermediate is then cyclized to form the pyrimidinone ring.

  • Reactant: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a source of the C2 and N3 atoms of the pyrimidine ring (e.g., formamide, chloroformamidine hydrochloride, or an appropriate acyl chloride followed by treatment with ammonia or an amine).

  • Procedure (using formamide):

    • The 2-aminothiophene derivative is heated at reflux in an excess of formamide.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product, 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, precipitates and is collected by filtration.

Chlorination of the 4-oxo Position

To introduce substituents at the 4-position, the pyrimidinone is often converted to a more reactive 4-chloro intermediate.

  • Reactant: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

  • Reagent: Phosphoryl chloride (POCl3) or a similar chlorinating agent.

  • Procedure:

    • The pyrimidinone is heated at reflux in an excess of phosphoryl chloride, often in the presence of a base such as pyridine or N,N-dimethylaniline.

    • After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.

    • The residue is carefully quenched with ice water, and the resulting precipitate, 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine, is collected by filtration.

Nucleophilic Aromatic Substitution (SNAr) at the 4-position

The 4-chloro intermediate is a versatile precursor for the synthesis of a wide array of derivatives via nucleophilic aromatic substitution.

  • Reactant: 4-Chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine.

  • Nucleophile: A variety of amines, anilines, or other nucleophiles.

  • Procedure:

    • The 4-chloro derivative is reacted with the desired nucleophile in a suitable solvent such as isopropanol, DMF, or acetonitrile, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated.

    • The reaction is typically heated to facilitate the substitution.

    • The final product is isolated by cooling the reaction mixture, followed by filtration or extraction and purification by column chromatography or recrystallization.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The biological activity of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives is often attributed to their interaction with key cellular signaling pathways. Below are diagrams representing two of the most significant pathways targeted by these compounds, as well as a general experimental workflow for their synthesis.

experimental_workflow start Cyclohexanone + Ethyl Cyanoacetate + Sulfur gewald Gewald Reaction start->gewald intermediate1 Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate gewald->intermediate1 cyclization Cyclization (e.g., with Formamide) intermediate1->cyclization core 5,6,7,8-Tetrahydrobenzothieno[2,3-d] pyrimidin-4(3H)-one cyclization->core chlorination Chlorination (POCl3) core->chlorination intermediate2 4-Chloro Intermediate chlorination->intermediate2 snar SNAr Reaction (with Nucleophile R-NH2) intermediate2->snar final_product 4-Substituted Derivatives snar->final_product

General synthetic workflow for 4-substituted derivatives.

microtubule_inhibition cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cellular Consequences alpha_beta αβ-Tubulin Dimers polymerization Polymerization alpha_beta->polymerization microtubule Microtubule polymerization->microtubule mitotic_spindle Mitotic Spindle Formation Disrupted depolymerization Depolymerization microtubule->depolymerization depolymerization->alpha_beta compound Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivative (Colchicine Site Binder) compound->polymerization Inhibits metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest apoptosis Apoptosis metaphase_arrest->apoptosis

Mechanism of microtubule disruption by colchicine site binders.

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ligand EGF Ligand egfr EGFR ligand->egfr Binds & Activates ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt Akt pi3k->akt survival Survival akt->survival compound Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivative (EGFR Inhibitor) compound->egfr Inhibits

Inhibition of the EGFR signaling pathway.

Biological Activity and Signaling Pathways

Microtubule Targeting Agents

A significant number of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been identified as potent microtubule targeting agents.[1][3] These compounds typically act by binding to the colchicine binding site on β-tubulin. This binding event disrupts the normal dynamics of microtubule polymerization and depolymerization, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

By inhibiting microtubule polymerization, these derivatives lead to a cascade of events including the disruption of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] The potency of these compounds can be modulated by the nature of the substituents at the 2- and 4-positions of the pyrimidine ring.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2][4] Overexpression or mutation of EGFR is a common feature in many types of cancer, leading to uncontrolled cell proliferation.

Certain derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been shown to be effective inhibitors of EGFR.[2][4] These compounds typically function by competing with ATP for binding to the intracellular kinase domain of the receptor. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and the PI3K-Akt pathways. By blocking these signals, the EGFR-inhibiting derivatives can halt the uncontrolled proliferation and promote the survival of cancer cells.

Conclusion

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure represents a privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through well-defined mechanisms of action, including the disruption of microtubule dynamics and the inhibition of the EGFR signaling pathway. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While detailed crystallographic data for the parent compound remains to be publicly detailed, the available structural information on its derivatives, combined with extensive biological data, provides a solid foundation for the future design and development of novel therapeutics based on this promising molecular framework. Further exploration of the structure-activity relationships and the optimization of lead compounds are warranted to fully exploit the therapeutic potential of this class of molecules.

References

The Pharmacological Landscape of Benzothieno[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to purine nucleosides allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological profile of benzothieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Chemical Structure

The foundational structure of the compounds discussed is the benzothieno[2,3-d]pyrimidine core. The diverse pharmacological activities arise from the various substitutions at different positions of this core structure.

Benzothieno_2_3_d_pyrimidine_Core Core Structure of Benzothieno[2,3-d]pyrimidine A S node3 A->node3 B N node7 B->node7 C N node6 C->node6 node1 node2 node1->node2 node2->A node4 node3->node4 node5 node3->node5 node4->node1 node5->B node5->node6 node6->node4 node7->C node8 node9 node10 Pharmacological_Profiling_Workflow General Workflow for Pharmacological Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Protein Expression) Cell_Viability->Western_Blot Animal_Model Animal Models of Disease Western_Blot->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Kinase_Signaling_Pathways Targeted Kinase Signaling Pathways Ligand Growth Factor (FGF, VEGF, EGF) Receptor Receptor Tyrosine Kinase (FGFR, VEGFR, EGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Cellular_Response Inhibitor Benzothieno[2,3-d]pyrimidine Derivative Inhibitor->Receptor Inhibition Anti_inflammatory_Signaling Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Activation NF-κB (p65/p50) Nuclear Translocation MAPK->NFkB_Activation NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Inhibition->NFkB_Activation Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_Activation->Inflammatory_Genes Inhibitor Benzothieno[2,3-d]pyrimidine Derivative Inhibitor->MAPK Inhibition Inhibitor->NFkB_Inhibition Inhibition

Literature review of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Research

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a bioisostere of natural purines, this thienopyrimidine core serves as a privileged structure in the design of novel therapeutic agents. Its rigid, tricyclic framework provides a versatile platform for chemical modification, leading to the discovery of compounds with a wide array of biological activities. This review synthesizes the current state of research on this compound class, focusing on its synthesis, structure-activity relationships, and diverse pharmacological applications, including its roles as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent.

Synthesis of the Core Scaffold and Derivatives

The primary route for synthesizing the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core begins with the versatile Gewald reaction. This multi-component reaction is fundamental for creating the initial substituted tetrahydrobenzothiophene ring, which is then cyclized to form the pyrimidinone system.

A common synthetic pathway involves three key steps:

  • Gewald Reaction : Cyclohexanone, ethyl cyanoacetate, and elemental sulfur react in the presence of a secondary amine catalyst (like piperidine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1).[1]

  • Pyrimidine Ring Formation : The resulting aminothiophene carboxylate (1) is heated with formamide to yield the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (2).[1]

  • Activation for Derivatization : The pyrimidinone (2) is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce the reactive 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine intermediate (3).[1][4] This intermediate is crucial for introducing a wide variety of substituents at the C4-position via nucleophilic aromatic substitution (SNAr) reactions.[5][6]

Synthetic_Workflow Start Cyclohexanone + Ethyl Cyanoacetate + Sulfur Intermediate1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate Start->Intermediate1 Gewald Reaction (Piperidine) Intermediate2 5,6,7,8-Tetrahydrobenzothieno[2,3-d] pyrimidin-4(3H)-one Intermediate1->Intermediate2 Formamide (reflux) Intermediate3 4-Chloro Intermediate Intermediate2->Intermediate3 POCl3 (reflux) Final_Products 4-Substituted Derivatives Intermediate3->Final_Products SNAr Reaction (Various Nucleophiles)

Caption: General synthetic pathway for 4-substituted derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have been investigated for a multitude of therapeutic applications. The key areas of research are detailed below.

Anticancer Activity

This scaffold has proven to be a prolific source of potent anticancer agents acting through various mechanisms of action.

Microtubule Targeting Agents: A series of 4-substituted derivatives were identified as potent microtubule targeting agents that bind to the colchicine site.[7] Compound 4 , the 2-NH₂ analogue, was found to be the most potent in this series, with an IC₅₀ of 9.0 nM against the MDA-MB-435 cancer cell line and an average GI₅₀ of approximately 10 nM across 40 of the 60 cell lines in the NCI panel.[5][7] This compound was about 1.6 times more potent in cell proliferation assays and 7 times more potent in microtubule depolymerization assays than its lead compound.[3][5] Notably, many of these compounds, including 4 , 5 , 7 , 8 , and 10 , were able to circumvent Pgp and βIII-tubulin mediated drug resistance, which is a significant mechanism that limits the clinical efficacy of drugs like paclitaxel.[3][5]

Table 1: Antiproliferative and Microtubule Depolymerization Activity

Compound Antiproliferative IC₅₀ (nM, MDA-MB-435)[5] Microtubule Depolymerization EC₅₀ (nM)[5] NCI-60 Average GI₅₀ (nM)[5]
4 9.0 19 ~10
5 < 40 N/A N/A
7 < 40 N/A N/A
6 53 - 125 N/A N/A
8 53 - 125 N/A N/A
10 53 - 125 N/A N/A
12 53 - 125 N/A N/A
13 53 - 125 N/A N/A

| Lead Cpd 1 | 14.7 | 130 | >10 |

Topoisomerase Inhibitors: Other derivatives have been developed as dual inhibitors of topoisomerase I and II. Compounds 7b and 7t showed significant cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values of 8.80 µM and 7.45 µM, respectively, which is superior to standard controls like camptothecin and etoposide.[6] Their mechanism involves halting the cell cycle at the G2/M phase and enhancing the generation of reactive oxygen species (ROS) in cancer cells.[6]

Kinase Inhibitors: The scaffold has been successfully utilized to design inhibitors for various kinases involved in cancer progression.

  • VEGFR-2 Inhibitors: Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4][8]

  • EGFR Inhibitors: Based on molecular docking, compounds 6d and 8d were synthesized and found to have significant anti-proliferative activity against the A549 human pulmonary carcinoma cell line by inhibiting the Epidermal Growth Factor Receptor (EGFR).[9][10]

  • ROCK Inhibitors: A series of derivatives were discovered to be potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs). Compound 8k was the most potent, with IC₅₀ values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively.[11]

  • HDAC Inhibitors: Hybrid molecules combining the thienopyrimidinone core with features of Histone Deacetylase (HDAC) inhibitors have been designed as potential anticancer agents.[12]

Anti-inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory properties. Compounds A2 , A6 , and B7 were shown to inhibit the production of nitric oxide (NO) and other inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells without causing cytotoxicity.[2][13] Their mechanism involves the suppression of iNOS and COX-2 expression by preventing the nuclear translocation of NF-κB p65 and inhibiting the phosphorylation of MAPKs.[2][13] In vivo studies confirmed this activity, with compound A6 showing anti-inflammatory effects comparable to the reference drug Indomethacin in a rat paw swelling model.[13]

Anti_Inflammatory_Pathway LPS LPS RAW264_7 RAW264.7 Macrophage LPS->RAW264_7 MAPK MAPK Phosphorylation RAW264_7->MAPK activates IkBa Inhibition of IκBα Degradation RAW264_7->IkBa activates NFkB NF-κB Nuclear Translocation MAPK->NFkB promotes IkBa->NFkB prevents Gene_Expression iNOS & COX-2 Expression NFkB->Gene_Expression induces Inflammation Inflammatory Cytokines & Nitric Oxide (NO) Gene_Expression->Inflammation leads to Inhibitors Compounds A2, A6, B7 Inhibitors->MAPK inhibits Inhibitors->IkBa inhibits

Caption: Inhibition of NF-κB and MAPK pathways by lead compounds.

Neuroprotective and Neurodegenerative Disease Research
  • SIRT2 Inhibition: A highly selective, substrate-competitive SIRT2 inhibitor, ICL-SIRT078 , was discovered with a Kᵢ value of 0.62 µM and over 50-fold selectivity against SIRT1, 3, and 5.[14] This compound showed a significant neuroprotective effect in a lactacystin-induced cell model of Parkinson's disease, suggesting the potential of this scaffold for treating neurodegenerative disorders.[14]

  • Alzheimer's Disease: Derivatives containing hydroxy-methoxyphenyl fragments (4d, 4e, 4f ) were found to have high anticholinesterase activity.[15] Other compounds (4c, 4e, 4k, 4m ) demonstrated a significant ability to inhibit the formation of amyloid-β aggregates, a key pathological hallmark of Alzheimer's disease.[15]

Other Therapeutic Areas
  • Antimicrobial Activity: Various derivatives have been synthesized and tested for antimicrobial effects. Compounds 4a and 10b were the most active against C. albicans, while 6b and 6c showed the highest antibacterial activity against S. aureus.[1][16]

  • RORγt Inhibition: The scaffold was used to generate inhibitors of the Retinoid-related orphan receptor gamma-t (RORγt), a key transcription factor for Th17 cell differentiation, which is implicated in autoimmune diseases.[17]

  • Anti-plasmodial Activity: A series of piperazine-substituted derivatives were prepared and evaluated for activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. Compounds F4 and F16 exhibited significant activity with IC₅₀ values of 0.75 and 0.74 μM, respectively, and showed low cytotoxicity.[18]

Biological_Targets Core 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Cancer Cancer Core->Cancer Inflammation Inflammation Core->Inflammation Neuro Neurodegeneration Core->Neuro Microbe Microbial Infections Core->Microbe Autoimmune Autoimmune Disease Core->Autoimmune Malaria Malaria Core->Malaria MT Microtubules Cancer->MT Topo Topoisomerase I/II Cancer->Topo Kinases Kinases (EGFR, VEGFR-2, ROCK) Cancer->Kinases NFkB_MAPK NF-κB & MAPK Pathways Inflammation->NFkB_MAPK SIRT2 SIRT2 Neuro->SIRT2 AChE AChE / Aβ Aggregation Neuro->AChE RORgt RORγt Autoimmune->RORgt Plasmodium P. falciparum Malaria->Plasmodium

Caption: Diverse biological targets of the core scaffold.

Experimental Protocols

Synthesis of 2-Amino-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one (Compound 17)

This protocol provides a specific example of synthesizing a key intermediate.[5]

  • A mixture of methyl sulfone (15 g), ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5.0 g, 22.19 mmol), and chloroformamidine hydrochloride (5.10 g, 44.38 mmol) is placed in a round-bottom flask.

  • The reaction mixture is stirred at 140 °C for 4 hours.

  • The reaction is quenched by adding 100 mL of water and cooled in an ice bath.

  • The solution is basified to pH 8.0 using an aqueous ammonium hydroxide (NH₄OH) solution, causing a precipitate to form.

  • The precipitate is collected by filtration, dried over sodium sulfate (Na₂SO₄), to yield the product as a brown solid (3.24 g, 66% yield).[5]

Antiproliferative Sulforhodamine B (SRB) Assay

This assay is commonly used to determine cytotoxicity against cancer cell lines.[5][7]

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC₅₀ value (concentration causing 50% inhibition of proliferation) is then calculated from the dose-response curve.[7]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on microtubule formation.[5][7]

  • Purified tubulin is incubated in a polymerization buffer at 37 °C in the presence of GTP and the test compound or a control vehicle.

  • The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time as a change in absorbance (e.g., at 340 nm) in a spectrophotometer.

  • Inhibitors of tubulin polymerization (like colchicine-site binders) will prevent or reduce the rate of this absorbance increase. The concentration of the compound required to inhibit polymerization by 50% (IC₅₀) can be determined.[7]

Conclusion

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Research has demonstrated its potential across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration. The straightforward and modular synthesis allows for extensive structure-activity relationship studies, which have successfully yielded compounds with high potency and novel mechanisms of action. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these potent leads, exploring new biological targets, and advancing the most promising candidates toward clinical development.

References

The Dawn of a New Therapeutic Scaffold: A Technical Guide to Novel 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a myriad of heterocyclic scaffolds. Among these, the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel analogs based on this scaffold, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and discovery workflows.

A Scaffold of Diverse Biological Activity

Derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have exhibited a wide spectrum of pharmacological activities, positioning them as promising candidates for the development of new treatments for cancer, inflammatory diseases, and neurodegenerative disorders. Key biological targets and activities identified for this class of compounds include:

  • Microtubule Targeting Agents: Certain analogs have been shown to be potent microtubule depolymerizing agents, demonstrating significant antiproliferative effects.[1][2][3][4]

  • Kinase Inhibition: This scaffold has served as a foundation for the development of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Rho-associated coiled-coil containing protein kinases (ROCK), and Sirtuin 2 (SIRT2).[5][6][7][8][9]

  • Topoisomerase Inhibition: Some derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[10]

  • Anti-inflammatory Activity: The scaffold has also been explored for its potential in developing novel anti-inflammatory agents.[11]

  • Alzheimer's Disease Treatment: Recent studies have investigated these compounds for their anticholinesterase and anti-amyloid activities, suggesting potential applications in treating Alzheimer's disease.[12]

Quantitative Biological Data Summary

The following tables summarize the key quantitative data for various analogs, providing a comparative analysis of their biological activities.

Table 1: Antiproliferative and Microtubule Depolymerization Activity

CompoundModificationAntiproliferative IC50 (nM) (MDA-MB-435 cells)Microtubule Depolymerization EC50 (nM)Reference
1 Lead Compound (Pyrimido[4,5-b]indole)14.7130[1]
4 2-NH₂ analog9.019[1][4]
5 N/A< 40N/A[1][2]
7 N/A< 40N/A[1][2]
6, 8, 10, 12, 13 N/A53–125N/A[1][2]

Table 2: Cytotoxicity against MCF-7 Breast Cancer Cells

CompoundModificationIC50 (µM)Reference
7b 4-Substituted8.80 ± 0.08[10]
7t 4-Substituted7.45 ± 0.26[10]
Camptothecin Standard Control> 10[10]
Etoposide Standard Control> 10[10]

Table 3: ROCK Inhibition

CompoundModificationROCK I IC50 (µM)ROCK II IC50 (µM)Reference
8k 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)0.0040.001[7]

Table 4: SIRT2 Inhibition

CompoundModificationKi (µM)Selectivity vs SIRT1, 3, 5Reference
ICL-SIRT078 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)0.62 ± 0.15> 50-fold[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the synthesis and evaluation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one analogs.

General Synthetic Pathway

The synthesis of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core typically involves the versatile Gewald reaction.[1][2][3][4]

Cyclohexanone Cyclohexanone GewaldReaction Gewald Reaction Cyclohexanone->GewaldReaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->GewaldReaction Sulfur Sulfur Sulfur->GewaldReaction Morpholine Morpholine (catalyst) Morpholine->GewaldReaction ThiopheneIntermediate Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate GewaldReaction->ThiopheneIntermediate Cyclization Cyclization ThiopheneIntermediate->Cyclization Formamide Formamide Formamide->Cyclization CoreScaffold 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Cyclization->CoreScaffold SeedCells Seed cancer cells in 96-well plates Treat Treat with compounds (various concentrations) SeedCells->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix cells with trichloroacetic acid (TCA) Incubate->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye with Tris base Wash->Solubilize Measure Measure absorbance at ~510 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate PrepareTubulin Prepare purified tubulin (containing a fluorescent reporter) InitiatePolymerization Initiate polymerization (e.g., with GTP, warm to 37°C) PrepareTubulin->InitiatePolymerization AddCompound Add test compound or vehicle control InitiatePolymerization->AddCompound MonitorFluorescence Monitor fluorescence intensity over time AddCompound->MonitorFluorescence DetermineEC50 Determine EC50 for depolymerization MonitorFluorescence->DetermineEC50 PrepareKinase Prepare purified EGFR kinase Incubate Incubate kinase, substrate, ATP, and test compound PrepareKinase->Incubate PrepareSubstrate Prepare substrate (e.g., poly(Glu,Tyr)) PrepareSubstrate->Incubate StopReaction Stop the kinase reaction Incubate->StopReaction DetectPhosphorylation Detect substrate phosphorylation (e.g., ELISA, radioactivity) StopReaction->DetectPhosphorylation CalculateIC50 Calculate IC50 values DetectPhosphorylation->CalculateIC50 cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Analogs Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibition Inhibition of Polymerization Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Analog Compound->Inhibition CellCycleArrest Cell Cycle Arrest (G2/M phase) Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site TargetID Target Identification & Validation LeadGen Lead Generation (e.g., HTS, Design) TargetID->LeadGen Synthesis Synthesis of Analogs LeadGen->Synthesis InVitro In Vitro Biological Evaluation Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt InVitro->SAR InVivo In Vivo Efficacy Studies LeadOpt->InVivo

References

The Anti-Inflammatory Potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The burden of chronic inflammatory diseases continues to drive the search for novel therapeutic agents with improved efficacy and safety profiles. One such promising scaffold is the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Derivatives of this heterocyclic system have demonstrated significant anti-inflammatory properties, operating through the modulation of key signaling pathways implicated in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory activities of these compounds, with a focus on their mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Signaling Pathways

Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been shown to exert their anti-inflammatory effects by targeting crucial components of the inflammatory response in macrophages, which are key players in the initiation and maintenance of inflammation.[1][2] Specifically, studies on lead compounds, herein designated as A2, A6, and B7, reveal a multi-faceted mechanism of action.[1][2]

Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), macrophages produce a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] The production of NO and prostaglandins is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[1] The expression of these enzymes and cytokines is largely regulated by the activation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The investigated tetrahydrobenzothienopyrimidine derivatives have been found to significantly inhibit the production of NO and the aforementioned pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophage cells.[1][2] This inhibition of inflammatory mediators is achieved by suppressing the expression of iNOS and COX-2 at the protein level.[1][2]

The underlying mechanism for this suppression lies in the ability of these compounds to interfere with the NF-κB and MAPK signaling cascades. They prevent the nuclear translocation of the NF-κB p65 subunit by inhibiting the degradation of IκBα, an inhibitor of NF-κB.[1][2] Furthermore, they significantly inhibit the phosphorylation of key kinases in the MAPK pathway.[1][2] This dual inhibition of two major pro-inflammatory signaling pathways underscores the therapeutic potential of this chemical scaffold.

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of lead compounds A2, A6, and B7 have been quantified through various in vitro and in vivo assays. The data presented below is summarized from studies conducted on LPS-stimulated RAW264.7 macrophages and a carrageenan-induced rat paw edema model.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)
A210~55%
20~75%
A610~60%
20~85%
B710~50%
20~70%

Data extracted from graphical representations in Zhang et al. (2017).[1]

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Secretion at 20 µM

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
A2~50%~60%~55%
A6~70%~75%~65%
B7~45%~55%~50%

Data extracted from graphical representations in Zhang et al. (2017).[1]

Table 3: In Vivo Anti-Inflammatory Activity of Compound A6 in Carrageenan-Induced Rat Paw Edema

Time Post-CarrageenanPaw Edema Inhibition (%) vs. Control
1 hour~30%
2 hours~45%
3 hours~55%
4 hours~60%
5 hours~50%

Data extracted from graphical representations in Zhang et al. (2017). Compound A6 was administered at a dose of 50 mg/kg. The activity was noted to be similar to the reference drug Indomethacin.[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Gene activates Compound Tetrahydrobenzothieno- pyrimidin-4(3H)-one Derivatives (A2, A6, B7) Compound->IkBa_p inhibits degradation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates MAPK_p P-MAPK MAPK->MAPK_p AP1 AP-1 etc. MAPK_p->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Compound Tetrahydrobenzothieno- pyrimidin-4(3H)-one Derivatives (A2, A6, B7) Compound->MAPK_p inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway.

Experimental_Workflow start Start: In Vitro Anti-inflammatory Assay cells RAW264.7 Macrophages Seeding start->cells pretreatment Pre-treatment with Test Compounds cells->pretreatment lps LPS (1 µg/mL) Stimulation pretreatment->lps incubation Incubation (24h) lps->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Collect Cell Lysate incubation->cell_lysate griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) cell_lysate->western end End griess->end elisa->end western->end

Caption: General workflow for in vitro experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the evaluation of the anti-inflammatory properties of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Synthesis of 2-Substituted-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-ones (General Procedure)

The synthesis of the core scaffold and its derivatives often begins with the Gewald reaction to construct the initial aminothiophene ring. For the synthesis of the 2-substituted derivatives (designated as series A in the source literature), a common route involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with an appropriate aldehyde in the presence of a catalyst, followed by cyclization. The final compounds are purified by recrystallization or column chromatography. Characterization is typically performed using NMR spectroscopy and mass spectrometry.[1][3]

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified atmosphere with 5% CO2 at 37°C. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Sample Collection: After the 24-hour incubation period with test compounds and LPS, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.

  • Griess Reaction: An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Assay Procedure: The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

  • Incubation and Washing: After incubation, the wells are washed to remove unbound substances.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin conjugate (e.g., horseradish peroxidase). After another washing step, a substrate solution is added to produce a colorimetric signal.

  • Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Quantification: Cytokine concentrations are determined from a standard curve, and the percentage of inhibition is calculated.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p65, IκBα, phospho-p38, etc.), followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein, such as β-actin or GAPDH.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Groups: Male Sprague-Dawley or Wistar rats are randomly divided into groups: a control group, a reference drug group (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a promising platform for the development of novel anti-inflammatory agents. The ability of its derivatives to dually inhibit the NF-κB and MAPK signaling pathways provides a robust mechanism for suppressing the production of a wide array of pro-inflammatory mediators. The presented quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, with the ultimate goal of translating these findings into effective therapies for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Its derivatives have been investigated as potent agents targeting various cellular processes, making them promising candidates for drug discovery in oncology, inflammation, and neurodegenerative diseases. This document provides detailed protocols for a selection of key in vitro assays to characterize the biological effects of this class of compounds.

Anti-proliferative and Cytotoxicity Assays

A fundamental step in the evaluation of novel compounds is to determine their effect on cell proliferation and viability. The Sulforhodamine B (SRB) assay is a robust and sensitive method for this purpose.

Quantitative Data Summary: Anti-proliferative Activity
Compound ClassTarget Cell LineIC50 / GI50 (nM)Reference
4-substituted tetrahydrobenzothienopyrimidinesMDA-MB-435< 40[1][2]
4-substituted tetrahydrobenzothienopyrimidinesNCI-60 (average)~10[1][2]
Thienopyrimidine derivativesMCF-714,500 - 17,800[3]
Thienopyrimidine derivativesHCT-11657,010[3]
Thienopyrimidine derivativesPC-325,230[3]
AKT1 Inhibitor (T126)AML cell lines1,990[4][5]
Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies for assessing cell viability based on the measurement of cellular protein content.[1][6][7][8]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.

Materials:

  • Adherent cancer cell line of interest (e.g., MDA-MB-435, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000–20,000 cells/well in 200 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 200 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to achieve a final concentration of 2.5% TCA. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the optical density (OD) at 540-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve.

SRB_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_processing Assay Processing cluster_analysis Data Acquisition A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Compound Serial Dilutions B->C D Incubate 48-72h C->D E Fix with TCA D->E F Wash & Dry E->F G Stain with SRB F->G H Wash & Dry G->H I Solubilize Dye with Tris Base H->I J Read Absorbance (540-565 nm) I->J K Calculate IC50 J->K

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Microtubule Targeting Assays

Several derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been identified as microtubule targeting agents that interact with the colchicine binding site.[1][2]

Quantitative Data Summary: Microtubule Depolymerization
Compound ClassAssay TypeEC50 (nM)Reference
2-NH2 analogueMicrotubule Depolymerization19[1][2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol outlines a method to monitor the assembly of purified tubulin into microtubules, which can be inhibited or enhanced by test compounds.[9]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound and controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)

  • Temperature-controlled microplate reader (37°C) with a 340 nm filter

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and controls in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: On ice, prepare the reaction mixture in a 96-well plate. For each well, add:

    • General Tubulin Buffer

    • Test compound at various concentrations (final DMSO concentration < 2%)

    • Purified tubulin to a final concentration of 2-4 mg/mL

  • Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM and immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition or enhancement compared to the vehicle control.

Tubulin_Polymerization cluster_pathway Microtubule Dynamics cluster_assay Assay Principle Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization (+GTP, 37°C) MT->Tubulin Depolymerization Measurement Increased Turbidity (OD 340nm) ∝ Microtubule Mass MT->Measurement causes Compound Inhibitor (e.g., Colchicine site binder) Compound->Tubulin Binds & Sequesters

Caption: Principle of the tubulin polymerization inhibition assay.

Kinase Inhibition Assays

The thienopyrimidine core is prevalent in many kinase inhibitors. Derivatives of this scaffold have shown activity against EGFR, PI3Kα, AKT1, and SIRT2.[4][6][8][10]

Quantitative Data Summary: Kinase Inhibition
Compound ClassTarget KinaseIC50 (µM)Reference
SIRT2 InhibitorSIRT20.62 (Ki)[6]
Thienopyrimidine derivativePI3Kα9.47[10]
EGFR InhibitorsEGFRVaries[8]
AKT1 Inhibitor (T126)AKT11.99[4][5]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for EGFR)

This is a generic protocol for a competitive TR-FRET binding assay, which is highly suitable for high-throughput screening.[2][11][12]

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.

Materials:

  • EGFR kinase (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

  • LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer

  • Test compound

  • 384-well plates (low-volume, white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (4X final concentration) in kinase buffer containing DMSO. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the reagents in the following order:

    • 4 µL of 4X test compound or control inhibitor.

    • 8 µL of 2X kinase/antibody mixture.

    • 4 µL of 4X tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Kinase_Assay cluster_no_inhibitor No Inhibitor: High FRET cluster_with_inhibitor With Inhibitor: Low FRET Kinase1 Kinase Ab1 Eu-Ab Ab1->Kinase1 binds tag Tracer1 AF647-Tracer Ab1->Tracer1 Energy Transfer Tracer1->Kinase1 binds ATP site FRET1 FRET Kinase2 Kinase Ab2 Eu-Ab Ab2->Kinase2 binds tag Tracer2 AF647-Tracer Inhibitor Inhibitor Inhibitor->Kinase2 competes FRET2 NO FRET

Caption: Principle of a TR-FRET competitive kinase binding assay.

Anti-Inflammatory Assays

Derivatives have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways in macrophages.[13]

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

This protocol measures nitrite (a stable metabolite of NO) in cell culture supernatants from LPS-stimulated macrophages.[4][10][13]

Principle: The Griess reaction is a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, measurable at 540 nm.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) NED in deionized water.

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach ~80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM) in culture medium.

  • Griess Reaction:

    • Add 50 µL of Solution A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Experimental Protocol: Western Blot for iNOS, COX-2, and NF-κB

This protocol is for analyzing the expression and activation of key inflammatory proteins.[13][14][15]

Procedure:

  • Cell Treatment & Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described for the Griess assay. For NF-κB activation, a shorter LPS stimulation time (e.g., 30-60 minutes) is typically used. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p65 (for NF-κB), or a loading control (e.g., β-actin, GAPDH).

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes upregulates transcription Compound Thienopyrimidine Inhibitor Compound->IKK Inhibits (Potential MOA)

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

Application of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one in Cell Culture Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have been synthesized and evaluated for a wide range of biological activities, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, and immunology. This document provides detailed application notes and experimental protocols for the use of these compounds in cell culture studies, focusing on their diverse mechanisms of action and the methodologies to assess their cellular effects.

Overview of Biological Activities

Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as potent modulators of various cellular targets. The core structure has been strategically modified to develop inhibitors for several key proteins and pathways involved in disease pathogenesis.

Primary Cellular Targets and Applications:

  • Microtubule Dynamics: Certain derivatives act as microtubule targeting agents by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds are particularly promising as anticancer agents.[1][2]

  • Protein Acetylation: The scaffold has been utilized to design inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), such as SIRT2. By inhibiting these enzymes, derivatives can induce hyperacetylation of proteins like α-tubulin, affecting microtubule stability and function. This mechanism is relevant for both cancer and neurodegenerative disorders like Parkinson's disease.

  • DNA Topology and Repair: Some derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication and transcription. Dual inhibition of these enzymes is a valuable strategy in cancer therapy.

  • Signal Transduction Pathways: The PI3K/AKT/mTOR pathway, frequently hyperactivated in cancer, is another target for this class of compounds. Specific derivatives have been developed as AKT1 inhibitors, offering a way to suppress tumor cell growth and survival.

  • Immune Regulation: The nuclear hormone receptor RORγt, a master regulator of Th17 cell differentiation, is a target for derivatives designed to treat autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A.

Quantitative Data Summary

The following tables summarize the in vitro activities of various 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives across different cellular targets and cell lines.

Table 1: Antiproliferative and Microtubule Depolymerization Activity

Compound IDCell LineAntiproliferative IC50 (nM)Microtubule Depolymerization EC50 (nM)Reference
Compound 4 MDA-MB-4359.019[1][2]
Compound 5 MDA-MB-435< 40Not Reported[1][2]
Compound 7 MDA-MB-435< 40Not Reported[1][2]
Lead Compound 1 MDA-MB-43514.7130[1]

Table 2: Topoisomerase Inhibition and Cytotoxicity

Compound IDCell LineCytotoxicity IC50 (µM)Topoisomerase I InhibitionTopoisomerase II InhibitionReference
Compound 7b MCF-78.80 ± 0.08Dual InhibitorDual Inhibitor
Compound 7t MCF-77.45 ± 0.26Dual InhibitorDual Inhibitor

Table 3: SIRT2 Inhibition and Neuroprotection

Compound IDTargetKi (µM)Cell Line (Neuroprotection)EffectReference
ICL-SIRT078 SIRT20.62 ± 0.15N27 (Lactacystin-induced model)Significant Neuroprotection

Table 4: AKT1 Inhibition and Anti-leukemic Activity

Compound IDTargetIC50 (µM)Cell LineEffectReference
T126 AKT11.99 ± 0.11AML cellsGrowth inhibition, Apoptosis induction

Detailed Experimental Protocols

This section provides standardized protocols for key cell-based assays to evaluate the efficacy and mechanism of action of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Protocol for Sulforhodamine B (SRB) Cell Proliferation Assay

This assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol for In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Assay Setup: Add 5 µL of the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., nocodazole) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add 45 µL of the cold tubulin solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. The inhibition of tubulin polymerization is determined by the reduction in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve. Calculate the EC50 value for microtubule depolymerization.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and a general experimental workflow.

Microtubule_Targeting_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Mitosis Mitotic Spindle Formation MT->Mitosis CellCycle Cell Cycle Progression (G2/M Phase) Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one (Microtubule Targeting Agent) Compound->Tubulin

Caption: Mechanism of action for microtubule targeting agents.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one (AKT Inhibitor) Compound->AKT inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Screening Primary Screening: Cell Proliferation Assay (SRB) Start->Screening DoseResponse Dose-Response Studies: Determine IC50 values Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycleAssay Cell Cycle Analysis Mechanism->CellCycleAssay WesternBlot Western Blotting (e.g., for protein acetylation) Mechanism->WesternBlot PathwayAnalysis Specific Pathway Analysis (e.g., PI3K/AKT, RORγt) Mechanism->PathwayAnalysis End End: Lead Compound Identification TubulinAssay->End CellCycleAssay->End WesternBlot->End PathwayAnalysis->End

Caption: General experimental workflow for compound evaluation.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

Derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are designed to act as ATP-competitive inhibitors of the EGFR kinase domain. By binding to the ATP pocket, these compounds block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways critical for cancer cell growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K Inhibitor Thienopyrimidine Inhibitor Inhibitor->P_EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Data Presentation: Inhibitory Activity of Derivatives

Several derivatives of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their inhibitory activity against EGFR and various cancer cell lines. The following table summarizes the reported IC50 values for some of the most potent compounds.

Compound IDSubstitution PatternTargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
5b 4-(substituted anilino)EGFR (Wild Type)37.19A549 (Lung)17.79[1]
EGFR (T790M)204.10MCF-7 (Breast)22.66
7a 4-(substituted anilino)EGFR (Wild Type)-HepG2 (Liver)-[2]
EGFR (T790M)-PC3 (Prostate)-
12c 4-(substituted anilino)EGFR (Wild Type)37.50A549 (Lung)12.16[3]
EGFR (T790M)148.90MCF-7 (Breast)15.67
8d 4-(substituted benzylamino), 7-(substituted phenyl)--A549 (Lung)Significant Activity[4]
6d 4-(substituted benzylamino), 7-(substituted phenyl)--A549 (Lung)Significant Activity[4]

Note: The specific substitutions on the anilino, benzylamino, and phenyl groups vary between the compounds and can be found in the corresponding references. The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of a 96-well plate.

    • Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. Add 10 µL of this master mix to each well.

    • Dilute the recombinant EGFR enzyme to the desired concentration in Kinase Assay Buffer.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The total reaction volume should be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the inhibitor.

Materials:

  • Cancer cell line with known EGFR expression (e.g., A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percent viability vs. log of compound concentration) and use non-linear regression to determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in treated cells, providing a direct measure of the inhibitor's target engagement.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-6 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-total EGFR antibody to normalize the p-EGFR signal. A loading control like β-actin or GAPDH should also be used.

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative as an EGFR inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_downstream Downstream Analysis Synthesis Synthesis of Thienopyrimidine Derivatives Kinase_Assay In Vitro EGFR Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability Western_Blot Western Blot for p-EGFR Inhibition Synthesis->Western_Blot IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Further_Studies Further Studies: - Apoptosis Assays - Cell Cycle Analysis - In Vivo Models IC50_Biochem->Further_Studies IC50_Cellular Determine Cellular IC50 Cell_Viability->IC50_Cellular IC50_Cellular->Further_Studies Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Target_Engagement->Further_Studies

Caption: EGFR Inhibitor Evaluation Workflow.

References

Application Notes and Protocols for In Vivo Experimental Design with 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. The provided protocols are based on the known and putative mechanisms of action for this class of compounds, which include antitumor, anti-inflammatory, and neuroprotective activities.

Section 1: Oncology Applications

Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have demonstrated potent antiproliferative effects by targeting microtubules.[1][2][3] One derivative, in particular, has shown significant antitumor effects in a murine MDA-MB-435 xenograft model.[1][3] Additionally, some derivatives have been identified as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy.[4] The following protocols are designed to evaluate the in vivo efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (herein referred to as "the compound") in a preclinical cancer setting.

Putative Mechanism of Action: Microtubule and EGFR Inhibition

The compound is hypothesized to exert its anticancer effects through two primary mechanisms: inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and inhibition of EGFR signaling, which is crucial for cancer cell proliferation and survival.[1][4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Microtubule Dynamics EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Compound Compound Compound->EGFR Inhibits Compound->Tubulin Inhibits Polymerization

Caption: Putative anticancer mechanism of the compound.

Experimental Protocol 1: Human Tumor Xenograft Model

This protocol outlines the procedure for evaluating the compound's efficacy in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Cancer cell line (e.g., MDA-MB-435, A549)[4][5]

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • The compound

  • Vehicle control (e.g., DMSO, PEG400, saline)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)[5][6]

  • Calipers

  • Anesthetics (e.g., isoflurane)

  • Syringes and needles

Procedure:

  • Cell Culture and Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[5] Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the flank.[7]

  • Tumor Growth Monitoring and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[7] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[7]

  • Treatment Administration: Prepare fresh formulations of the compound and vehicle control daily. Administer the treatment as per the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor the body weight of each mouse daily as an indicator of toxicity.[7]

  • Endpoint and Data Analysis: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.[7] At the study endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Efficacy in Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (End of Study)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily
The Compound10Daily
The Compound30Daily
The Compound100Daily
Positive Control

Section 2: Autoimmune and Anti-inflammatory Applications

Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have been identified as inhibitors of Retinoid-related orphan receptor gamma-t (RORγt).[8][9][10] RORγt is a key transcription factor for the differentiation of T-helper 17 (Th17) cells, which are critical mediators of autoimmune diseases.[8][9] One such derivative has been shown to ameliorate lupus nephritis in a mouse model.[9][10] The protocols below are designed to assess the in vivo anti-inflammatory and immunomodulatory effects of the compound.

Putative Mechanism of Action: RORγt Inhibition

By inhibiting RORγt, the compound is hypothesized to suppress the differentiation and function of pro-inflammatory Th17 cells, thereby reducing the production of key inflammatory cytokines like IL-17.

G Naive_T_Cell Naive T-Cell RORgt RORγt Naive_T_Cell->RORgt Activates Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation & Autoimmunity IL17->Inflammation Compound Compound Compound->RORgt Inhibits

Caption: Putative anti-inflammatory mechanism of the compound.

Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This acute model is used to evaluate the compound's ability to suppress the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.[11][12]

Materials:

  • BALB/c mice

  • The compound

  • Lipopolysaccharide (LPS) from E. coli

  • Reference drug (e.g., Dexamethasone)

  • Sterile saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.[11]

  • Drug Administration: Administer the vehicle, reference drug, or the compound (e.g., via oral gavage or intraperitoneal injection) 1 hour prior to the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[11]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[11]

  • Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.[11]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group. Calculate the percentage inhibition of cytokine production.

Data Presentation: Cytokine Inhibition in LPS Model
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEMSerum IL-1β (pg/mL) ± SEM
Naive Control-
LPS + Vehicle-
LPS + The Compound10
LPS + The Compound30
LPS + The Compound100
LPS + Dexamethasone5

Section 3: Neuroprotection Applications

A derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one has been identified as a highly selective SIRT2 inhibitor, demonstrating neuroprotective effects in an in vitro model of Parkinson's disease.[13] This suggests a potential therapeutic application in neurodegenerative disorders.

Putative Mechanism of Action: SIRT2 Inhibition

SIRT2 is a deacetylase, and its inhibition leads to the hyperacetylation of substrates like α-tubulin.[13] In the context of neurodegeneration, SIRT2 inhibition has been proposed as a protective strategy.

G Neurotoxin Neurotoxin (e.g., MPTP) Neuronal_Stress Neuronal Stress & Damage Neurotoxin->Neuronal_Stress SIRT2 SIRT2 SIRT2->Neuronal_Stress Contributes to Alpha_Tubulin α-Tubulin SIRT2->Alpha_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Tubulin Acetylation Neuroprotection Neuroprotection Acetylated_Tubulin->Neuroprotection Compound Compound Compound->SIRT2 Inhibits

Caption: Putative neuroprotective mechanism of the compound.

Experimental Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol is designed to evaluate the neuroprotective effects of the compound in a well-established toxin-induced model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • The compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Probenecid (optional, to enhance MPTP toxicity)

  • Saline

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

  • Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)

Procedure:

  • Animal Groups and Treatment: Randomize mice into treatment groups: vehicle control, MPTP + vehicle, and MPTP + the compound at various doses.

  • Drug Administration: Begin administration of the compound or vehicle for a set period (e.g., 7-14 days) prior to and during MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 25 mg/kg) and Probenecid (e.g., 250 mg/kg) intraperitoneally every 2 hours for a total of four injections on a single day.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at baseline and several days after MPTP administration.

  • Neurochemical and Histological Analysis: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice. Collect brain tissue (striatum and substantia nigra) for analysis.

    • HPLC: Measure dopamine and its metabolites in the striatum.

    • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

Data Presentation: Neuroprotection in MPTP Model
Treatment GroupDose (mg/kg)Rotarod Latency (s) ± SEMStriatal Dopamine (ng/mg tissue) ± SEMTH+ Neurons in Substantia Nigra (count) ± SEM
Vehicle Control-
MPTP + Vehicle-
MPTP + The Compound10
MPTP + The Compound30
MPTP + The Compound100

Disclaimer: The provided protocols are intended as a guide and should be adapted based on the specific properties of the test compound and institutional guidelines (IACUC). All in vivo procedures must comply with local regulations and be included in an approved experimental protocol.

References

High-Throughput Screening of Benzothieno[2,3-d]pyrimidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzothieno[2,3-d]pyrimidine and related thieno[2,3-d]pyrimidine libraries. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines, making them valuable cores for the development of inhibitors targeting various protein kinases and other enzymes implicated in diseases such as cancer.

Introduction to High-Throughput Screening

High-throughput screening is a foundational process in modern drug discovery, enabling the rapid evaluation of large chemical libraries for their activity against biological targets.[1] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently identify "hit" compounds that can be further optimized into lead candidates. Both biochemical (cell-free) and cell-based assays are commonly employed in HTS campaigns. Biochemical assays, such as those based on fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), directly measure the effect of a compound on a purified target protein.[1][2] Cell-based assays, like the MTT assay for cell viability or reporter gene assays, provide insights into a compound's activity within a more physiological cellular context.[2][3]

The benzothieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5]

Data Presentation: In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize quantitative data from various studies on thieno[2,3-d]pyrimidine derivatives, showcasing their inhibitory activities against key kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 ValueReference
5b EGFR (Wild-Type)HTRF37.19 nM[1]
5b EGFR (T790M Mutant)HTRF204.10 nM[1]
Erlotinib (Ref.) EGFR (Wild-Type)HTRF5.9 nM[1]
Erlotinib (Ref.) EGFR (T790M Mutant)HTRF212.2 nM[1]
17f VEGFR-2Not Specified0.23 µM[2]
Sorafenib (Ref.) VEGFR-2Not Specified0.23 µM[2]
5 FLT3Not Specified32.435 µM[6]

Table 2: PI3K Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines at 10 µM [4][5]

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives (MTT Assay)

Compound IDCell LineIC50 ValueReference
5b A549 (Lung Carcinoma)17.79 µM[1]
5f A549 (Lung Carcinoma)17.46 µM[1]
Erlotinib (Ref.) A549 (Lung Carcinoma)4.18 µM[1]
5b MCF-7 (Breast Adenocarcinoma)22.66 µM[1]
5f MCF-7 (Breast Adenocarcinoma)21.40 µM[1]
Erlotinib (Ref.) MCF-7 (Breast Adenocarcinoma)14.27 µM[1]
17f HCT-116 (Colorectal Carcinoma)2.80 µM[2]
17f HepG2 (Hepatocellular Carcinoma)4.10 µM[2]
Compound 8 HepG2 (Hepatocellular Carcinoma)8.001 µM[7]
Doxorubicin (Ref.) HepG2 (Hepatocellular Carcinoma)13.91 µM[7]

Visualizations

Experimental Workflow and Signaling Pathways

HTS_Workflow cluster_prep Assay Preparation cluster_assay Biochemical/Cell-Based Assay cluster_data Data Acquisition & Analysis Compound_Library Benzothieno[2,3-d]pyrimidine Library (in DMSO) Plate_Prep Dispense Library Compounds to 384-well Plates Compound_Library->Plate_Prep Add_Reagents Add Assay Reagents (e.g., Kinase, Substrate, ATP, or Cells) Plate_Prep->Add_Reagents Controls Positive & Negative Controls (e.g., Staurosporine, DMSO) Controls->Plate_Prep Incubation Incubate at RT or 37°C Add_Reagents->Incubation Detection Add Detection Reagents (e.g., ADP-Glo, HTRF, MTT) Incubation->Detection Read_Plate Read Plate (Luminescence/Fluorescence/Absorbance) Detection->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Hit_Identification Identify Hits (e.g., >50% inhibition or Z-score > 3) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Generalized workflow for high-throughput screening.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates BTDP Benzothieno[2,3-d]pyrimidine Inhibitor BTDP->EGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway and its inhibition.

PI3K_AKT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Recruits & Activates BTDP Benzothieno[2,3-d]pyrimidine Inhibitor BTDP->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

PI3K/Akt signaling pathway and its inhibition.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a luminescent-based assay suitable for HTS.

1. Materials and Reagents:

  • Benzothieno[2,3-d]pyrimidine library compounds dissolved in 100% DMSO.

  • Target Kinase (e.g., EGFR, PI3K, VEGFR-2).

  • Kinase-specific peptide substrate.

  • Adenosine Triphosphate (ATP).

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate-reading luminometer.

2. Assay Procedure (384-well format): a. Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate. b. Kinase Reaction Setup: i. Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. ii. Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase. c. Initiate Kinase Reaction: i. Add 2.5 µL of the 2X kinase/substrate solution to all wells. ii. Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme. iii. Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. iv. Incubate for 60 minutes at room temperature. d. Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature. e. ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature. f. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis: a. Normalization: The raw data from each plate is normalized to the controls.

  • Percent Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
  • Where RLU is the Relative Light Units. b. Hit Identification: Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or a Z-score > 3 standard deviations from the mean of the negative controls). c. Dose-Response: Confirm hits by performing dose-response curves to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell Viability Assay (MTT Format)

This protocol measures the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. It is a colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4]

1. Materials and Reagents:

  • Benzothieno[2,3-d]pyrimidine library compounds dissolved in 100% DMSO.

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS), sterile-filtered.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Phosphate-Buffered Saline (PBS).

  • Sterile, clear 96-well flat-bottom tissue culture plates.

  • Multichannel pipettes.

  • Microplate spectrophotometer (ELISA reader).

2. Assay Procedure (96-well format): a. Cell Seeding: i. Harvest and count cells that are in the logarithmic growth phase. ii. Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. iii. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. iv. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach. b. Compound Treatment: i. Prepare serial dilutions of the library compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. ii. Remove the medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. iii. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only). iv. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. c. MTT Addition and Incubation: i. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. ii. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. d. Formazan Solubilization: i. After the 4-hour incubation, add 100 µL of the solubilization solution to each well. ii. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. e. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis: a. Normalization:

  • Percent Viability = 100 * (Abs_compound / Abs_vehicle_ctrl) b. Dose-Response: Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols for Target Validation Studies Using 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for validating the molecular targets of compounds based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. This versatile chemical structure has been the foundation for developing inhibitors against a range of biological targets, including kinases, deacetylases, and structural proteins. The following protocols are detailed methodologies for key experiments integral to the target validation process.

Introduction

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry. By modifying the substitution patterns on this core, researchers have successfully generated potent and selective inhibitors for various targets. Target validation is a critical phase in drug discovery that confirms the engagement of a compound with its intended molecular target and establishes that the compound's biological effects are a direct consequence of this engagement. This document outlines protocols for biochemical and cell-based assays to validate the targets of novel compounds featuring this scaffold.

Data Presentation: Inhibitory Activities of Representative Compounds

The following table summarizes the in vitro activities of several published 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against their respective targets.

Compound IDTargetAssay TypeIC50 / Ki / EC50 (nM)Cell LineReference
ICL-SIRT078SIRT2Biochemical (Ki)620-[1]
SIRT1, SIRT3, SIRT5Biochemical>50-fold selectivity-[1]
α-tubulin hyperacetylationCellularDoses comparable to biochemical IC50MCF-7[1]
Cell ProliferationCellular (IC50)Higher concentrations than biochemical IC50MCF-7[1]
Compound 4Tubulin PolymerizationBiochemical (IC50)19-[2][3]
Cell ProliferationCellular (IC50)9.0MDA-MB-435[2][3]
Compound 5Tubulin PolymerizationBiochemical (IC50)<40-[2]
Cell ProliferationCellular (IC50)<40MDA-MB-435[2]
Compound 7Tubulin PolymerizationBiochemical (IC50)<40-[2]
Cell ProliferationCellular (IC50)<40MDA-MB-435[2]
T126AKT1Biochemical (IC50)1990-[4]
Cell ProliferationCellular-AML cells[4]
Compound 8kROCK IBiochemical (IC50)4-[5]
ROCK IIBiochemical (IC50)1-[5]
Compound 6dEGFRBiochemical-A549[6]
Cell ProliferationCellularSignificant anti-tumor activityA549[6]
Compound 8dEGFRBiochemical-A549[6]
Cell ProliferationCellularSignificant anti-tumor activityA549[6]

Mandatory Visualizations

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway Inhibition

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer, and the point of inhibition by an AKT1 inhibitor based on the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold.[4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation |-- Inhibitor 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one (e.g., T126) Inhibitor->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway with AKT1 inhibition.

Experimental Workflow: Target Validation of a Kinase Inhibitor

This diagram outlines a general workflow for the target validation of a novel kinase inhibitor.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Further Validation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity Kinase Panel Screening Biochem_Assay->Selectivity Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Selectivity->Target_Engagement Cell_Viability Cell Viability/Proliferation Assay Target_Engagement->Cell_Viability Downstream_Signaling Downstream Pathway Analysis Cell_Viability->Downstream_Signaling Genetic_Validation Genetic Knockdown/Knockout Downstream_Signaling->Genetic_Validation In_Vivo In Vivo Efficacy Studies Genetic_Validation->In_Vivo

References

Application Notes and Protocols for Studying the Cellular Upt-ake and Distribution of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular uptake and subcellular distribution of the therapeutic candidate 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The following protocols are designed to be adaptable to various cell lines and experimental setups, enabling a thorough characterization of the compound's cellular pharmacokinetics.

Introduction

5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are known to interact with a variety of molecular targets, including enzymes and receptors, and are of significant interest in drug discovery, particularly in oncology.[1][2][3][4] Understanding how this compound enters cells and where it localizes within the subcellular compartments is crucial for elucidating its mechanism of action, identifying potential off-target effects, and optimizing its therapeutic efficacy. The thiophene moiety within the structure may play a role in enhancing its cellular uptake.[5]

Quantitative Analysis of Cellular Uptake

To determine the rate and extent of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one accumulation within cells, two primary methods are recommended: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and radiolabeled uptake assays.

LC-MS/MS-Based Quantification of Intracellular Compound Levels

This label-free method offers high specificity and sensitivity for the direct measurement of the parent compound.[6]

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing various concentrations of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. For time-course experiments, treat the cells for different durations (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Termination of Uptake: To stop the uptake process, rapidly aspirate the compound-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to each well and incubate on ice. Scrape the cells and collect the lysate. The intracellular compound can be extracted using a solvent precipitation method (e.g., with acetonitrile).

  • Sample Preparation for LC-MS/MS: Centrifuge the cell lysates to pellet the protein precipitate. Collect the supernatant containing the compound and an internal standard for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

  • Data Normalization: Normalize the quantified intracellular compound concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Data Presentation:

The quantitative data should be summarized in tables for clear comparison.

Table 1: Concentration-Dependent Uptake of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

External Concentration (µM)Intracellular Concentration (pmol/mg protein)
0.1Example Value
1Example Value
10Example Value
50Example Value
100Example Value

Table 2: Time-Dependent Accumulation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one at a Fixed Concentration (e.g., 10 µM)

Time (minutes)Intracellular Concentration (pmol/mg protein)
0Example Value
5Example Value
15Example Value
30Example Value
60Example Value
120Example Value

G A Seed cells in 6-well plates B Treat with 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one A->B C Terminate uptake by washing with ice-cold PBS B->C D Lyse cells and extract compound C->D E Prepare samples for LC-MS/MS D->E F Quantify intracellular compound concentration E->F G Normalize to total protein content F->G

Caption: Workflow for subcellular distribution analysis.

Fluorescence Microscopy for Subcellular Localization

This method allows for the visualization of the compound's distribution within intact cells. This requires a fluorescent derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one or the use of techniques that can detect the intrinsic fluorescence of the compound if it possesses suitable properties.

Protocol:

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips.

  • Compound Incubation: Treat the cells with the fluorescently labeled compound.

  • Co-staining with Organelle-Specific Dyes: Incubate the cells with fluorescent dyes that specifically label certain organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

  • Live-Cell Imaging: Acquire images using a fluorescence microscope (confocal microscopy is recommended for higher resolution).

  • Image Analysis: Analyze the images for co-localization between the compound's fluorescence signal and the signals from the organelle-specific dyes.

Potential Signaling Pathway Involvement

Given that thienopyrimidine derivatives have been shown to act as inhibitors of various kinases, a potential mechanism of action could involve the inhibition of intracellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that could be investigated.

Hypothetical Signaling Pathway

G Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Kinase1 Upstream Kinase Compound->Kinase1 Inhibition Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A hypothetical kinase signaling pathway potentially modulated by the compound.

Investigating the Mechanism of Cellular Uptake

To understand how 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one crosses the cell membrane, the following experiments can be performed.

Protocol:

  • Temperature Dependence: Perform uptake assays at 37°C and 4°C. Active transport is energy-dependent and will be significantly reduced at lower temperatures.

  • Use of Metabolic Inhibitors: Pre-incubate cells with inhibitors of ATP production (e.g., sodium azide and 2-deoxy-D-glucose) before adding the compound to see if uptake is reduced.

  • Competition Assays: Co-incubate the compound with known substrates of various transporters (e.g., for SLC or ABC transporters) to see if uptake is competitively inhibited.

By following these protocols, researchers can gain a detailed understanding of the cellular pharmacology of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, which is critical for its further development as a therapeutic agent.

References

Application Notes and Protocols for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a Tool for Studying RORγt Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as potent and selective inhibitors for studying the function of Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Understanding the mechanism of RORγt inhibition is crucial for the development of novel therapeutics.

Introduction

5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as a promising class of RORγt inhibitors.[1] Notably, some compounds in this family, referred to herein as TTP derivatives, have demonstrated efficacy in preclinical models of autoimmune diseases, such as lupus nephritis.[2][3] A key feature of certain derivatives is their potential to bind to the hinge domain of RORγt, offering a distinct mechanism of action compared to inhibitors that target the ligand-binding domain.[1] This unique binding mode may contribute to a favorable safety profile, particularly concerning thymocyte development.[2]

These notes will detail the application of this compound class in various experimental settings, from in vitro biochemical assays to in vivo disease models.

Data Presentation

The following table summarizes the inhibitory activities of a series of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. While comprehensive RORγt inhibition data for a wide range of analogs is not publicly available, the table structure is provided as a template for organizing screening results. Data from a study on related compounds as microtubule targeting agents is included to illustrate the format.[4]

Table 1: Inhibitory Activity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives

Compound IDRORγt Inhibition IC50 (nM)Th17 Differentiation Inhibition (% at 10 µM)Antiproliferative Activity (MDA-MB-435) IC50 (nM)[4]Microtubule Depolymerization EC50 (nM)[4]
Lead Compound 28 Data not availableEffective inhibition observed[1]Not ApplicableNot Applicable
TTP Data not availableRepressed Th17 development[2]Not ApplicableNot Applicable
Compound 4 Not ApplicableNot Applicable9.019
Compound 5 Not ApplicableNot Applicable38220
Compound 7 Not ApplicableNot Applicable3740

Note: IC50 and EC50 values are crucial metrics for quantifying the potency of an inhibitor. Researchers should aim to generate such data for their specific 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against RORγt.

Mandatory Visualizations

RORγt Signaling Pathway in Th17 Differentiation

RORgt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine cytokine receptor receptor kinase kinase transcription_factor transcription_factor inhibitor inhibitor nucleus nucleus gene gene TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R IL1b IL-1β IL1R IL-1R IL1b->IL1R IL23 IL-23 IL23R IL-23R IL23->IL23R SMAD SMAD2/3 TGFbR->SMAD JAK JAK IL6R->JAK ERK ERK IL1R->ERK activates IL23R->JAK pSMAD p-SMAD2/3 SMAD->pSMAD phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates RORgt RORγt ERK->RORgt phosphorylates (Ser182) pSTAT3->RORgt induces expression pSTAT3->RORgt co-activates pSMAD->RORgt induces expression IL17_gene IL17A/F Gene RORgt->IL17_gene activates transcription IL23R_gene IL23R Gene RORgt->IL23R_gene activates transcription RUNX1 RUNX1 RUNX1->RORgt co-activates TTP 5,6,7,8-Tetrahydrobenzo- thieno[2,3-d]pyrimidin-4(3H)-one TTP->RORgt inhibits (Hinge Domain)

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.

Experimental Workflow: In Vitro Th17 Differentiation Assay

Th17_Differentiation_Workflow step step treatment treatment analysis analysis start Isolate Naive CD4+ T cells (from spleen or PBMCs) activation Activate T cells with anti-CD3/anti-CD28 antibodies start->activation polarization Add Th17 polarizing cytokines (TGF-β, IL-6, IL-23, IL-1β) activation->polarization inhibitor_addition Add 5,6,7,8-Tetrahydrobenzothieno- [2,3-d]pyrimidin-4(3H)-one (or vehicle) polarization->inhibitor_addition incubation Incubate for 3-5 days inhibitor_addition->incubation restimulation Restimulate with PMA/Ionomycin + Protein Transport Inhibitor incubation->restimulation elisa Measure IL-17A in supernatant (ELISA) incubation->elisa qpcr Analyze RORγt and IL-17A mRNA expression (RT-qPCR) incubation->qpcr flow_cytometry Intracellular staining for IL-17A and RORγt (Flow Cytometry) restimulation->flow_cytometry

Caption: Workflow for assessing RORγt inhibition in Th17 differentiation.

Experimental Protocols

Protocol 1: In Vitro Human Th17 Cell Differentiation Assay

This protocol details the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of the inhibitory potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human TGF-β1 (5 ng/mL)

  • Recombinant human IL-6 (20 ng/mL)

  • Recombinant human IL-23 (20 ng/mL)

  • Recombinant human IL-1β (10 ng/mL)

  • Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies (10 µg/mL each)

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (TTP derivative) stock solution in DMSO

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry staining buffers, antibodies against CD4, IL-17A, and RORγt

  • ELISA kit for human IL-17A

  • RNA isolation kit and reagents for RT-qPCR

Procedure:

  • Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Cell Plating and Activation: Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (2 µg/mL).

  • Th17 Polarization: Add the Th17 polarizing cytokine cocktail: TGF-β1, IL-6, IL-23, IL-1β, and neutralizing anti-IL-4 and anti-IFN-γ antibodies to the cell culture.

  • Inhibitor Treatment: Add the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative at various concentrations (e.g., 0.01 to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using an ELISA kit.

    • Flow Cytometry: For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours. Then, surface stain for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and RORγt. Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.

    • RT-qPCR: Harvest the cells, isolate total RNA, and perform reverse transcription followed by quantitative PCR to measure the relative expression of RORC (encoding RORγt) and IL17A genes.

Protocol 2: In Vivo Pristane-Induced Lupus Nephritis Model

This protocol describes the induction of lupus nephritis in BALB/c mice using pristane and the evaluation of the therapeutic efficacy of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative.[2][5][6]

Materials:

  • 8-week-old female BALB/c mice[3]

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (TTP) derivative formulated for in vivo administration (e.g., in corn oil)

  • Metabolic cages for urine collection

  • ELISA kits for mouse anti-dsDNA antibodies and IL-17A

  • Reagents for kidney histology (formalin, paraffin, H&E staining)

  • Flow cytometry antibodies for mouse CD4, IL-17A, and Foxp3

Procedure:

  • Disease Induction: Administer a single intraperitoneal injection of 0.5 mL of pristane to each mouse.[2] House the mice under specific pathogen-free conditions.

  • Monitoring: Monitor the mice for signs of disease development, including weight loss, ascites, and arthritis. At 2-3 months post-injection, screen for proteinuria and serum anti-dsDNA antibodies to confirm lupus development.

  • Treatment: Once significant proteinuria is established, randomize the mice into treatment groups:

    • Vehicle control

    • Positive control (e.g., cyclophosphamide)

    • TTP derivative (e.g., daily oral gavage at a predetermined dose)

  • Treatment Duration: Treat the mice for a period of 4-8 weeks.

  • Outcome Assessment:

    • Proteinuria: Measure urinary protein levels weekly or bi-weekly.

    • Serology: At the end of the treatment period, collect blood and measure serum levels of anti-dsDNA antibodies and IL-17A by ELISA.

    • Kidney Histology: Harvest the kidneys, fix in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) to assess glomerulonephritis and immune cell infiltration.

    • Spleen and Lymph Node Analysis: Isolate splenocytes and lymph node cells. Analyze the frequency of Th17 (CD4+IL-17A+) and regulatory T (Treg, CD4+Foxp3+) cells by flow cytometry.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for determining the binding affinity of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative to RORγt protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant full-length human RORγt protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative in a series of concentrations

Procedure:

  • Protein Immobilization: Immobilize the recombinant RORγt protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis: Inject a series of concentrations of the TTP derivative over the sensor chip surface.

  • Data Acquisition: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A stronger affinity is indicated by a lower KD value.

Protocol 4: Molecular Docking

This protocol outlines the computational steps for predicting the binding mode of a 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative to the RORγt protein.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

  • Protein Data Bank (PDB) for RORγt crystal structure

Procedure:

  • Protein Preparation: Obtain a high-resolution crystal structure of the RORγt protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. Define the binding site, which for this class of compounds may be the hinge region.

  • Ligand Preparation: Generate a 3D structure of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative and perform energy minimization.

  • Docking: Perform molecular docking of the prepared ligand into the defined binding site of the RORγt protein using a suitable docking algorithm.

  • Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with the protein residues. Visualize the best-scoring pose to identify key interactions such as hydrogen bonds and hydrophobic contacts. This can provide insights into the structure-activity relationship and guide further compound optimization.

By following these detailed application notes and protocols, researchers can effectively utilize 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as valuable tools to investigate the role of RORγt in health and disease, ultimately contributing to the development of novel therapies for autoimmune disorders.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives represent a promising scaffold for the development of neuroprotective agents. A notable derivative, 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as ICL-SIRT078), has been identified as a highly potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent histone deacetylase.[1][3] Inhibition of SIRT2 is a recognized therapeutic strategy for neurodegenerative disorders, including Parkinson's disease.[1][2][3] ICL-SIRT078 has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease by mitigating lactacystin-induced neuronal cell death in the N27 dopaminergic cell line.[1][3]

These application notes provide a comprehensive guide to utilizing this class of compounds for neuroprotection studies, including detailed experimental protocols for inducing neurotoxicity, assessing cell viability, and confirming the mechanism of action through biomarker analysis.

Data Presentation

The neuroprotective potential of ICL-SIRT078 is underpinned by its potent and selective inhibition of SIRT2. The key quantitative metrics for this compound are summarized below.

Table 1: Biochemical Potency and Selectivity of ICL-SIRT078

ParameterValueDescription
SIRT2 Ki 0.62 ± 0.15 µMInhibitor constant, indicating high-affinity binding to SIRT2.[1][3]
SIRT2 IC50 1.45 µMConcentration required for 50% inhibition of SIRT2 activity in a biochemical assay.
Selectivity >50-fold vs. SIRT1, SIRT3, SIRT5Demonstrates high selectivity for SIRT2 over other sirtuin isoforms.[1][3]

Table 2: Neuroprotective Activity of ICL-SIRT078 in an In Vitro Parkinson's Disease Model

Cell LineNeurotoxinAssayEndpointIllustrative Result with ICL-SIRT078
N27 Rat Dopaminergic Cells Lactacystin (Proteasome Inhibitor)MTT AssayCell ViabilitySignificant increase in cell viability compared to lactacystin-treated controls.[1][3]
MCF-7 Cells N/AWestern Blotα-tubulin AcetylationDose-dependent increase in acetylated α-tubulin, a biomarker of SIRT2 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Protocol 1: In Vitro Model of Parkinson's Disease - Lactacystin-Induced Neurotoxicity

This protocol describes the induction of neuronal cell death in the N27 rat dopaminergic cell line using the proteasome inhibitor lactacystin. This model mimics aspects of the protein aggregation and cell death observed in Parkinson's disease.[4]

Materials:

  • N27 Rat Dopaminergic Neural Cell Line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lactacystin

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative (e.g., ICL-SIRT078)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed N27 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Pre-treatment: Prepare stock solutions of the test compound in DMSO. Dilute the compound in culture medium to the desired final concentrations. Pre-treat the cells by replacing the medium with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Prepare a stock solution of lactacystin in DMSO. Add lactacystin to the wells to a final concentration that induces significant cell death (typically 5-10 µM, this should be optimized for the specific cell line and conditions).

  • Incubation: Co-incubate the cells with the test compound and lactacystin for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment: Following incubation, proceed with a cell viability assay, such as the MTT assay described in Protocol 2.

Protocol 2: Assessment of Neuroprotection using MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][5][6]

Materials:

  • Cells treated as described in Protocol 1

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • MTT Addition: Following the 24-hour incubation from Protocol 1, carefully remove the culture medium from each well. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group (which is set to 100%).

Protocol 3: Western Blot Analysis of α-Tubulin Acetylation

This protocol is used to confirm the mechanism of action of SIRT2 inhibitors by measuring the level of acetylated α-tubulin, a primary substrate of SIRT2.

Materials:

  • Cell line of interest (e.g., MCF-7 or N27 cells)

  • Test compound (ICL-SIRT078)

  • RIPA lysis buffer with protease and HDAC inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control. Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated tubulin band to the total tubulin band.

Mandatory Visualizations

G cluster_0 Neurodegenerative Stress (e.g., Proteasome Inhibition) cluster_1 SIRT2-Mediated Deacetylation cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Stress Lactacystin NeuronalDeath Neuronal Death Stress->NeuronalDeath SIRT2 SIRT2 DeacetylatedTubulin Deacetylated α-Tubulin SIRT2->DeacetylatedTubulin Deacetylation AcetylatedTubulin Acetylated α-Tubulin AcetylatedTubulin->SIRT2 Neuroprotection Neuroprotection AcetylatedTubulin->Neuroprotection Promotes Microtubule Stability DeacetylatedTubulin->NeuronalDeath Promotes Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one (e.g., ICL-SIRT078) Compound->SIRT2 Inhibition G cluster_workflow Experimental Workflow for Neuroprotection Assay A 1. Seed N27 Dopaminergic Cells (96-well plate, 24h) B 2. Pre-treat with Test Compound (e.g., ICL-SIRT078) or Vehicle A->B C 3. Induce Neurotoxicity (Add Lactacystin) B->C D 4. Incubate for 24 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (% Cell Viability) H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Gewald Reaction for Precursor Synthesis (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

Issue 1: Low or No Yield of the 2-Aminothiophene Precursor

  • Question: My Gewald reaction is giving a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Gewald reaction are a common problem. Here are several factors to investigate:

    • Purity of Reactants: Ensure that cyclohexanone, ethyl cyanoacetate, and elemental sulfur are of high purity. Impurities can interfere with the reaction.

    • Catalyst Choice and Amount: The choice of base catalyst is crucial. While piperidine is commonly used, other bases like morpholine or triethylamine can be effective.[1] The catalyst amount should be optimized; too little may result in an incomplete reaction, while too much can lead to side product formation.

    • Reaction Temperature: The reaction is typically run at a moderately elevated temperature (50-60 °C).[1] Ensure the temperature is stable and optimal for the chosen solvent and catalyst system.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, but incomplete conversion may require longer reaction times.[1]

    • Solvent: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and anhydrous if necessary.

Issue 2: Formation of a Yellow, Highly Fluorescent Byproduct

  • Question: I am observing a significant amount of a yellow, fluorescent byproduct in my Gewald reaction. What is this and how can I minimize it?

  • Answer: The formation of a Hantzsch-type 1,4-dihydropyridine derivative is a known side reaction in similar multi-component reactions, especially at higher temperatures where urea (if used as a nitrogen source in related syntheses) can decompose to ammonia. To mitigate this:

    • Temperature Control: Maintain a consistent and moderate reaction temperature.

    • Stoichiometry: Ensure the molar ratios of the reactants are accurate.

Stage 2: Cyclization to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Issue 3: Low Yield During Cyclization with Formamide

  • Question: The cyclization of my 2-aminothiophene precursor with formamide is resulting in a low yield of the final product. What can I do to improve this?

  • Answer: The cyclization step is critical for obtaining a good overall yield. Here are some troubleshooting steps:

    • Excess Formamide: Use a significant excess of formamide to act as both a reactant and a solvent. This helps to drive the reaction to completion.[1]

    • Reaction Temperature and Time: This reaction typically requires high temperatures (reflux) for several hours.[1] Monitor the reaction by TLC to determine the optimal reaction time and to check for the consumption of the starting material.

    • Purity of the Precursor: Ensure the 2-aminothiophene precursor is pure before proceeding with the cyclization. Impurities from the Gewald reaction can inhibit the cyclization.

    • Alternative Cyclization Reagents: While formamide is common, other reagents can be explored. For instance, heating the precursor with formic acid or triethyl orthoformate followed by treatment with ammonia can also yield the desired product.

Issue 4: Incomplete Cyclization

  • Question: My TLC analysis shows a significant amount of unreacted 2-aminothiophene precursor even after prolonged reaction time. How can I drive the cyclization to completion?

  • Answer: Incomplete cyclization can be due to several factors:

    • Insufficient Heating: Ensure the reaction mixture is maintained at a consistent and sufficiently high reflux temperature.

    • Catalyst: While often not required with formamide, the addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the cyclization in alternative procedures.

    • Water Removal: If using a method that generates water as a byproduct, consider using a Dean-Stark apparatus to remove water and shift the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The most widely adopted synthetic strategy involves a two-step process:

  • Gewald Reaction: A one-pot, multi-component reaction of cyclohexanone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base like piperidine, to synthesize the key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]

  • Cyclization: The subsequent cyclization of the 2-aminothiophene intermediate with formamide under reflux conditions to form the final 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one ring system.[1]

Q2: Are there alternative starting materials for the Gewald reaction?

A2: Yes, instead of ethyl cyanoacetate, malononitrile can be used to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate can also be cyclized to the desired product.

Q3: How can I purify the final product?

A3: The crude product obtained after the cyclization reaction can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if needed.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Besides the Hantzsch-type dihydropyridine formation in the Gewald reaction, potential side reactions during the cyclization step include the hydrolysis of the ester or nitrile group of the precursor if water is present, and the formation of N-formylated intermediates that may not cyclize efficiently.

Data Presentation

The following table summarizes the reported yields for various substituted 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, providing a comparative overview of the efficiency of the synthetic route for this class of compounds.

CompoundSubstituent at Position 2Yield (%)Reference
A1 Phenyl79[2]
A4 4-Hydroxyphenyl64[2]
A5 4-Aminophenyl66[2]
A6 Chloromethyl79[2]
B1 (E)-3-(Benzylideneamino)83[2]
B2 (E)-3-((2-Methoxybenzylidene)amino)80[2]
B11 (E)-3-((4-(Benzyloxy)benzylidene)amino)71[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
  • To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add piperidine (0.01 mol) dropwise.

  • Heat the reaction mixture at 50-60 °C with continuous stirring for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
  • In a round-bottom flask, place ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL).

  • Heat the mixture to reflux for 3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from ethanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_gewald Stage 1: Gewald Reaction cluster_cyclization Stage 2: Cyclization reactants Cyclohexanone, Ethyl Cyanoacetate, Sulfur reaction Heat (50-60°C, 16h) reactants->reaction catalyst Piperidine in Ethanol catalyst->reaction precursor Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate reaction->precursor cyclization_reaction Reflux (3h) precursor->cyclization_reaction formamide Formamide (excess) formamide->cyclization_reaction product 5,6,7,8-Tetrahydrobenzothieno[2,3-d] pyrimidin-4(3H)-one cyclization_reaction->product

Caption: Synthetic workflow for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Logic

troubleshooting_logic cluster_gewald_ts Gewald Reaction Issues cluster_cyclization_ts Cyclization Issues start Low Yield? check_reactants Check Reactant Purity start->check_reactants In Gewald Stage check_precursor_purity Ensure Precursor Purity start->check_precursor_purity In Cyclization Stage check_catalyst Optimize Catalyst (Type & Amount) check_reactants->check_catalyst check_temp_time Verify Temperature & Reaction Time check_catalyst->check_temp_time solution Yield Optimized check_temp_time->solution check_formamide Use Excess Formamide check_precursor_purity->check_formamide check_reflux Ensure Proper Reflux Temperature & Time check_formamide->check_reflux check_reflux->solution

Caption: Troubleshooting flowchart for low synthesis yield.

References

Stability and storage conditions for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. Based on general guidelines for solid active pharmaceutical ingredients (APIs), storage at room temperature (15–25 °C) or refrigerated (2–8 °C) is advisable to minimize degradation.[1][2] The container should be tightly sealed to protect it from moisture.

Q2: How should I handle the compound for daily laboratory use?

A2: For daily use, allow the container to reach room temperature before opening to prevent moisture condensation. Weigh the required amount in a clean, dry, and well-ventilated area. After use, securely reseal the container and store it back under the recommended conditions.

Q3: Is 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one sensitive to light?

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is dependent on the storage conditions. When stored properly in a sealed container at low temperature and protected from light and moisture, the compound is expected to be stable for an extended period. For research purposes, it is good practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.

Q5: What are the visual signs of degradation?

A5: Degradation of a powdered compound may be indicated by a change in color, texture (e.g., clumping), or the appearance of an unusual odor. If any of these changes are observed, the compound's purity should be verified by an appropriate analytical method, such as HPLC or NMR, before use.

Stability and Storage Conditions

The stability of chemical compounds is paramount for reproducible experimental results. While specific stability studies on 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are not extensively published, general best practices for the storage of solid APIs should be followed.

Recommended Storage Conditions
ConditionTemperatureRelative HumidityLight ExposureContainer
Long-Term 2–8°C (Refrigerated)< 60%Protect from lightTightly sealed, opaque or amber vial
Intermediate 15–25°C (Room Temp)< 60%Protect from lightTightly sealed, opaque or amber vial
Shipping AmbientN/AProtect from lightSecurely sealed

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify the purity of the compound using an appropriate analytical technique. If degraded, use a fresh batch. Ensure proper storage conditions are maintained.
Inaccurate weighing.Use a calibrated analytical balance in a draft-free environment. Ensure the compound is at room temperature before weighing.
Difficulty in dissolving the compound Poor solubility in the chosen solvent.Consult literature for appropriate solvents. Sonication or gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Compound has clumped due to moisture absorption.Dry the compound under vacuum if its stability to such treatment is known. Use a fresh, properly stored batch for best results.
Powder contamination Cross-contamination from other reagents or unclean lab equipment.Ensure all spatulas, weighing boats, and glassware are clean and dry before use. Handle the compound in a designated clean area.[4]
Static electricity affecting weighing Low humidity in the laboratory environment.Use an anti-static gun or an enclosed balance with an ionizer. Ensure the balance is properly grounded.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one under various stress conditions.

Materials:

  • 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated HPLC method to determine the extent of degradation and identify any degradation products.

Visualizations

Logical Relationship for Storage Decision

StorageDecision start Start: New Compound Batch check_duration Intended Storage Duration? start->check_duration long_term Long-Term (> 6 months) check_duration->long_term Long short_term Short-Term (< 6 months) check_duration->short_term Short store_fridge Store at 2-8°C Protect from light & moisture long_term->store_fridge store_rt Store at 15-25°C Protect from light & moisture short_term->store_rt end End: Proper Storage store_fridge->end store_rt->end

Caption: Decision workflow for selecting appropriate storage conditions.

Troubleshooting Experimental Inconsistency

TroubleshootingWorkflow start Inconsistent Results Observed check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_procedure Review Experimental Protocol - Weighing - Solvents - Calculations is_pure->check_procedure Yes new_batch Use a Fresh Batch of Compound is_pure->new_batch No resolve_procedure Identify and Correct Procedural Error check_procedure->resolve_procedure end Problem Resolved new_batch->end resolve_procedure->end

Caption: Workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Crystallization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.

Q1: My compound is not crystallizing at all. What should I do?

A1: A failure to crystallize is often due to the solution not being sufficiently supersaturated or the choice of an inappropriate solvent. Here are several steps you can take:

  • Increase Concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound. This can be achieved by leaving the solution partially uncovered in a fume hood or by gentle heating.

  • Solvent Selection: The compound might be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Experiment with different solvents or solvent mixtures. For heterocyclic compounds, solvents like ethanol, ethyl acetate, acetonitrile, or DMF are often good starting points.[1]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be the issue. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a crystal of the compound from a previous experiment, add a tiny amount to the supersaturated solution to act as a seed for crystal growth.

  • Anti-Solvent Diffusion: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, the anti-solvent vapor diffusion technique is highly effective. Dissolve your compound in a small amount of the high-boiling point solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, pentane, or DCM). The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting gradual crystallization.[2]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution during crystallization. To resolve this:

  • Lower the Crystallization Temperature: Ensure that the solution is allowed to cool to a temperature below the melting point of your compound before crystallization begins.

  • Use More Solvent: Adding more solvent can sometimes prevent oiling out by keeping the compound fully dissolved until the solution has cooled sufficiently.

  • Change the Solvent: Try a solvent with a lower boiling point. This will ensure that the solution cools to a lower temperature more quickly.

Q3: The crystals are forming too quickly, resulting in a powder or very small needles. How can I grow larger, better-quality crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to poor purity and small crystal size. The goal is to slow down the crystal growth process.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a Dewar flask to slow the rate of cooling.

  • Use a Solvent Mixture: A carefully chosen solvent/anti-solvent system can help control the rate of crystallization. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gentle warming should redissolve the precipitate, and upon slow cooling, crystals should form more gradually.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will reduce the degree of supersaturation upon cooling, leading to slower crystal growth.

Q4: The yield of my crystals is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some common causes and solutions:

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete. After reaching room temperature, cooling the solution further in an ice bath can often increase the yield.

  • Excessive Washing: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to a loss of product. Always use a minimal amount of ice-cold solvent for washing.

  • Compound Still in Mother Liquor: A significant amount of your compound may remain dissolved in the mother liquor. You can test this by taking a small sample of the filtrate and allowing the solvent to evaporate. If a substantial residue remains, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A: Based on literature, common solvents for the recrystallization of these and similar heterocyclic compounds include:

  • Ethanol: Frequently used and often yields good quality crystals.[3][4]

  • Ethanol/Water mixtures: Can be effective for tuning solubility.

  • DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide): Useful for compounds with low solubility in other organic solvents. Crystallization from these high-boiling point solvents is often achieved using anti-solvent vapor diffusion.[2]

  • Benzene, Dioxane, THF, or Ethyl Acetate: Have also been reported for similar structures.[2][3]

It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific derivative.

Q: How does the structure of my derivative affect its crystallization?

A: The functional groups on your 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative will significantly influence its polarity, solubility, and crystal packing. For example, the presence of hydrogen bond donors and acceptors can lead to strong intermolecular interactions, which may favor crystallization but can also sometimes lead to the formation of amorphous solids if the packing is disordered. The overall planarity of the molecule can also promote π-stacking interactions, influencing crystal packing.

Q: Are there any general tips for successful crystallization?

A: Yes, here are a few key principles:

  • Purity is Key: Start with the purest material possible. Impurities can inhibit nucleation and disrupt crystal growth.

  • Patience is a Virtue: Slow and controlled processes generally yield the best results. Avoid crash cooling or rapid solvent evaporation.

  • Keep Good Records: Note the solvents, temperatures, and techniques used for each attempt. This will help you to systematically optimize your crystallization protocol.

  • Small Scale First: Always perform crystallization trials on a small amount of material before committing your entire batch.

Data Presentation

Table 1: Solvent Screening Guide for Crystallization
Solvent/SystemBoiling Point (°C)PolarityNotes and Observations from Literature
Ethanol78Polar ProticCommonly used for recrystallization of thienopyrimidine derivatives, sometimes yielding needles or crystalline solids.[3][4]
Methanol65Polar ProticA polar protic solvent, useful for compounds with higher polarity.
Isopropanol82Polar ProticAnother alcohol that can be a good alternative to ethanol.
N,N-Dimethylformamide (DMF)153Polar AproticEffective for dissolving poorly soluble compounds. Often used in anti-solvent vapor diffusion with anti-solvents like DCM, diethyl ether, or pentane.[2]
Dimethyl sulfoxide (DMSO)189Polar AproticSimilar to DMF, suitable for compounds with very low solubility in common organic solvents. Crystallization is typically achieved via anti-solvent methods.[2]
Ethyl Acetate77Mid-PolarityA good starting point for solvent screening for compounds of intermediate polarity.[1]
Acetonitrile82Polar AproticCan be a good solvent for a range of heterocyclic compounds.[1]
Dichloromethane (DCM)40Non-PolarCan be used as a solvent or as an anti-solvent in combination with more polar solvents.
Benzene80Non-PolarHas been used for the recrystallization of some thienopyrimidine derivatives.[3]
Dioxane101Non-PolarA less common but potentially useful solvent for certain derivatives.[2]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This is the most common method and is suitable for compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature.

  • Dissolution: Place the crude 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed on a wooden block or in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, and crystals should start to form.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Protocol 2: Anti-Solvent Vapor Diffusion

This method is ideal for compounds that are highly soluble in common solvents or are only soluble in high-boiling point solvents like DMF or DMSO.[2]

  • Preparation of the Compound Solution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open container such as a vial or a test tube.

  • Preparation of the Reservoir: In a larger container with a tight-fitting lid (e.g., a beaker or a jar), add a layer of an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).

  • Assembly: Carefully place the small vial containing the compound solution inside the larger container with the anti-solvent, ensuring that the two liquids do not mix.

  • Sealing: Seal the larger container tightly.

  • Diffusion and Crystallization: Over time, the volatile anti-solvent will slowly diffuse into the compound solution. This will gradually decrease the solubility of the compound, leading to the formation of high-quality crystals. This process may take several hours to several days.

  • Isolation and Drying: Once suitable crystals have formed, carefully remove the vial, decant the mother liquor, and dry the crystals.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate some of the known signaling pathways in which 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been implicated.

SIRT2_Inhibition_Pathway Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative SIRT2 SIRT2 Compound->SIRT2 Inhibits p65_acetylated Acetylated p65 (NF-κB) SIRT2->p65_acetylated Deacetylates MEK1_acetylated Acetylated MEK1 SIRT2->MEK1_acetylated Deacetylates Apoptosis Apoptosis SIRT2->Apoptosis Inhibits p65_deacetylated p65 NFkB_activity NF-κB Activity p65_deacetylated->NFkB_activity Promotes ERK_pathway RAS/ERK Pathway Cell_Proliferation Cell Proliferation & Invasion NFkB_activity->Cell_Proliferation Promotes MEK1_deacetylated MEK1 MEK1_deacetylated->ERK_pathway Inhibits ERK_pathway->Cell_Proliferation Promotes

Caption: SIRT2 Inhibition Pathway.

Microtubule_Targeting_Pathway cluster_0 Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Compound->Microtubule_Dynamics Causes Microtubule_Assembly Microtubule Polymerization Tubulin->Microtubule_Assembly Microtubule_Disassembly Microtubule Depolymerization Microtubule_Assembly->Microtubule_Disassembly Dynamic Instability Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Leads to Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Results in Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Microtubule Targeting Pathway.

Topoisomerase_Inhibition_Workflow Compound 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative Cleavable_Complex Topoisomerase-DNA Cleavable Complex Compound->Cleavable_Complex Binds to Stabilized_Complex Stabilized Complex Topoisomerase Topoisomerase I/II DNA Supercoiled DNA Topoisomerase->DNA Binds to DNA->Cleavable_Complex Forms Religation DNA Religation Cleavable_Complex->Religation Allows for Cleavable_Complex->Stabilized_Complex Forms Religation->Stabilized_Complex Prevents DNA_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Topoisomerase Inhibition Workflow.

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Problem Potential Cause Suggested Solution
Low Yield After Precipitation/Recrystallization The compound may be partially soluble in the solvent used for precipitation or washing.- Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath).- Use a minimal amount of cold solvent for washing the precipitate.- Consider a different solvent or a mixture of solvents for recrystallization to minimize solubility of the desired product.
Product is an Oil or Gummy Solid, Not a Precipitate The presence of impurities can lower the melting point and prevent crystallization.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, proceed with column chromatography to remove impurities before attempting recrystallization again.
Discolored Product (Yellow, Brown, or Off-White) The presence of colored impurities from the reaction, possibly due to side reactions or degradation.- Wash the crude product with an appropriate solvent that dissolves the impurities but not the product (e.g., cold ethyl acetate or chloroform).- Perform column chromatography using a suitable solvent system. A gradient elution might be necessary to separate closely related colored impurities.- Consider a charcoal treatment during recrystallization to adsorb colored impurities.
Incomplete Separation on TLC Plate The chosen solvent system for Thin Layer Chromatography (TLC) may not be optimal for separating the product from impurities.- Experiment with different solvent systems by varying the polarity. For instance, if using a hexane:ethyl acetate mixture, try different ratios.- Consider adding a small percentage of a third solvent, like methanol or triethylamine, to improve separation.
Co-elution of Impurities During Column Chromatography The polarity of the product and a significant impurity are very similar.- Use a shallower solvent gradient during column chromatography to improve resolution.- Try a different stationary phase for the column (e.g., alumina instead of silica gel).- If the impurity has a different functional group, a selective wash or reaction might be possible before chromatography.
Product Contaminated with Starting Materials The initial reaction did not go to completion.- Before purification, try to drive the reaction to completion by extending the reaction time or adding more of the limiting reagent.- Choose a purification method that effectively separates the product from the starting materials, such as column chromatography with a carefully selected eluent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The pure compound is typically a white solid.[1] The melting point has been reported to be above 250 °C.[1]

Q2: What are common solvent systems for the purification of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one by column chromatography?

A2: Common solvent systems for column chromatography include mixtures of ethyl acetate and hexane.[1][2] For some derivatives, a mixture of methanol and chloroform (e.g., 1% MeOH in CHCl3) has been used.[1]

Q3: How can I remove the phosphorus oxychloride (POCl3) used in the synthesis?

A3: After the reaction, the solvent is typically evaporated, and the residue is neutralized with an ammonia solution in water to generate a precipitate. This process helps to quench and remove residual POCl3.[2]

Q4: My purified product shows a broad peak in the 1H NMR spectrum for the N-H proton. Is this normal?

A4: Yes, a broad singlet for the N-H proton in the 1H NMR spectrum is characteristic for this class of compounds, often observed around δ 12.10 ppm in DMSO-d6.[2]

Q5: What is a suitable method for monitoring the progress of the purification?

A5: Thin Layer Chromatography (TLC) is a suitable method. For example, a TLC system of hexane:ethyl acetate (3:1) has been used, where the Rf value for a derivative was reported as 0.11.[1]

Quantitative Data Summary

The following table summarizes yields and melting points reported for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and some of its derivatives.

CompoundYield (%)Melting Point (°C)Reference
2-Methyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one52>250[1]
4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine65228–230[2]
2-Phenyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one79210–212[4]
2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one79234–236[4]
(E)-3-(Benzylideneamino)-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one83216–218[4]

Experimental Protocols

Protocol 1: Purification by Precipitation and Filtration

This protocol is suitable for obtaining the crude product after synthesis.

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., 10 mL of distilled water).

  • Basification: Treat the solution with an ammonia-water solution to induce the formation of a precipitate.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a suitable solvent (e.g., cold water or chloroform) to remove soluble impurities.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is used for obtaining a highly pure product.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the separation observed on the TLC plate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Precipitation Precipitation / Filtration Crude_Product->Precipitation Initial Cleanup Column_Chromatography Column Chromatography Precipitation->Column_Chromatography Further Purification Pure_Product Pure Product Precipitation->Pure_Product If Sufficiently Pure Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Column_Chromatography->Pure_Product If Sufficiently Pure Recrystallization->Pure_Product

Caption: General purification workflow for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting_Logic Start Impure Product Obtained Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Check_TLC->Multiple_Spots Yes Single_Spot_Discolored Single Spot / Discolored Check_TLC->Single_Spot_Discolored No Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Recrystallization Perform Recrystallization Single_Spot_Discolored->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Charcoal_Treatment Consider Charcoal Treatment Recrystallization->Charcoal_Treatment Color Persists Charcoal_Treatment->Recrystallization

Caption: A logical flowchart for troubleshooting common purification issues.

References

Minimizing off-target effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing compounds based on the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. The aim is to help minimize and identify potential off-target effects during in vitro and cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype (e.g., mitotic arrest, changes in cell morphology) that doesn't align with the known function of our primary target. Could this be an off-target effect?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1] The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is known to be versatile, with different derivatives reported to target a range of proteins including kinases (like ROCK), sirtuins (SIRT2), microtubules, nuclear receptors (RORγt), and topoisomerases.[2][3][4][5][6] For example, if your compound is designed as a kinase inhibitor but you observe mitotic arrest, it might be unintentionally inhibiting tubulin polymerization, a known activity of some compounds with this core structure.[2] We recommend performing a comprehensive selectivity profile to identify potential off-target interactions.[1]

Q2: How can we determine the kinase selectivity profile of our specific compound?

A2: A common and thorough approach is to screen your compound against a large panel of purified kinases.[1] This can be done through competitive binding assays or enzymatic activity assays.[1] Several commercial services offer screening against hundreds of kinases, providing a broad overview of your compound's selectivity.[7] For a more physiologically relevant assessment, chemoproteomic approaches in cell lysates or live cells can identify targets engaged by your compound in a cellular context.[1]

Q3: What is the significance of IC50 or Ki values when assessing off-target effects?

A3: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are quantitative measures of a compound's potency against a specific enzyme.[1] A lower value indicates higher potency.[1] When evaluating off-target effects, it is crucial to compare the IC50 or Ki for the intended target with those for other potential targets. A significant difference, typically over 100-fold, suggests good selectivity. If your compound inhibits other proteins with a potency similar to that of the intended target, off-target effects in your cellular experiments are highly likely.[1]

Q4: Can the ATP concentration in our kinase assay affect the measured IC50 value?

A4: Absolutely. If your compound is an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration in the assay.[8] Biochemical assays often use ATP concentrations near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's affinity (Ki).[8] However, cellular ATP concentrations are much higher (in the millimolar range).[8] This discrepancy can lead to a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays. It is important to maintain a consistent ATP concentration across experiments for reproducible results.[8]

Q5: Our compound's activity is highly variable between experiments. What are the common causes?

A5: High variability in IC50 values can stem from several factors.[8] These include:

  • Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations. Verify the compound's stability under your specific assay conditions.[8]

  • Reagent Consistency: Ensure that enzyme stocks have not undergone multiple freeze-thaw cycles and that buffers and ATP solutions are freshly prepared and correctly formulated.[8]

  • Assay Conditions: Maintain a consistent ATP concentration and ensure the kinase reaction is within the linear range.[8]

  • Plate Effects: Different microplates can have varied compound binding properties. Consider using low-binding plates.[8]

Troubleshooting Guides

Problem 1: High Background Signal in a Kinase Assay

A high background signal can mask the true inhibitory effects of your compound. Below is a systematic approach to diagnose the cause.

Workflow for Diagnosing High Background

A High Background Signal Observed B Run 'No Enzyme' Control with Compound A->B C Signal Increases with Compound Concentration? B->C D Yes: Compound interferes with detection system (e.g., fluorescence, luminescence). C->D Yes E No: Proceed to next control. C->E No F Run 'No Substrate' Control E->F G Signal Significantly Higher than Blank? F->G H Yes: High kinase autophosphorylation or contaminated substrate. G->H Yes I No: Proceed to next check. G->I No J Check Reagents and Buffer I->J K Contaminated ATP in substrate? Buffer components autofluorescent? J->K

Caption: Troubleshooting high background signals.

Suggested Control Experiments:

Control WellComponentsPurposeExpected Outcome
Blank Assay buffer, detection reagentsMeasures background from buffer and plate.[9]Minimal signal.
No Enzyme Buffer, substrate, ATP, compound, detection reagentsIdentifies compound interference with the detection system.[9]Signal should be at background levels.
No Substrate Buffer, enzyme, ATP, compound, detection reagentsMeasures kinase autophosphorylation.[9]Signal should be significantly lower than positive control.
Positive Control Buffer, enzyme, substrate, ATP, detection reagents (no compound)Represents 100% kinase activity.[9]Maximum signal.
Negative Control Buffer, enzyme, substrate, ATP, detection reagents, known inhibitorValidates that the assay can detect inhibition.[9]Signal should be at or near background levels.
Problem 2: Unexpected Cytotoxicity or Phenotype in Cellular Assays

Compounds with the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold may have multiple biological activities. This guide helps to deconvolve on-target from off-target effects.

Investigative Workflow for Unexpected Phenotypes

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype Observed (e.g., cell cycle arrest, apoptosis) B Is the phenotype consistent with inhibiting the primary target? A->B C Could it be an off-target effect? (e.g., tubulin, ROCK, Topo I/II) A->C D Perform Target Engagement Assay (e.g., NanoBRET, CETSA) B->D F Test Structurally Related but Inactive Analogs (Negative Controls) B->F E Screen against a Broad Kinase/Protein Panel C->E G Perform Secondary Assays for Suspected Off-Targets (e.g., Tubulin Polymerization Assay) C->G H Phenotype is On-Target D->H Yes I Phenotype is Off-Target D->I No E->I F->H No Phenotype F->I Phenotype Persists G->I

Caption: Deconvoluting on-target vs. off-target cellular effects.

Quantitative Data Summary

The following tables summarize the reported activities of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. Note: These are different molecules and the data should not be directly compared as if from a single compound.

Table 1: Antiproliferative and Microtubule Depolymerization Activity [2]

Compound IDAntiproliferative IC50 (MDA-MB-435 cells)Microtubule Depolymerization EC50
4 9.0 nM19 nM
5 < 40 nMNot Reported
7 < 40 nMNot Reported

Table 2: SIRT2 Inhibition Data [3]

Compound IDTargetKᵢ ValueSelectivity vs SIRT1, 3, 5
ICL-SIRT078 SIRT20.62 ± 0.15 µM>50-fold

Table 3: ROCK Inhibition Data [4]

Compound IDTargetIC50 Value
8k ROCK I0.004 µM
8k ROCK II0.001 µM

Table 4: Anticancer Activity Against MCF-7 Cells [6]

Compound IDTarget(s)IC50 Value (MCF-7 cells)
7b Topoisomerase I & II8.80 ± 0.08 µM
7t Topoisomerase I & II7.45 ± 0.26 µM

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay

This protocol outlines a typical fluorescence-based kinase assay to determine IC50 values.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Assay Buffer (e.g., HEPES pH 7.5, MgCl₂, DTT, detergent)[8]

  • Test Compound (serial dilutions in DMSO)

  • Stop Solution

  • Detection Reagent (e.g., ADP-Glo™, fluorescent antibody)

Methodology:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer.

  • In a microplate, add 5 µL of the diluted compound to the appropriate wells.[9]

  • Add 5 µL of the kinase (diluted in assay buffer) to all wells except the "No Enzyme" controls. Add 5 µL of assay buffer to the "No Enzyme" wells.[9]

  • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP to all wells.[9]

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a pre-determined time within the linear range of the reaction.[9]

  • Stop the reaction by adding 5 µL of stop solution.[9]

  • Add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Calculate percent inhibition for each compound concentration relative to positive (0% inhibition) and negative (100% inhibition) controls, and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assay for Compound Interference with Luminescence Detection

This protocol determines if the test compound directly inhibits the detection system (e.g., luciferase in Kinase-Glo®).[9]

Methodology:

  • Set up a standard kinase reaction plate but replace the kinase with an equivalent volume of assay buffer.[9]

  • Add serially diluted test compound to these wells.

  • Add the substrate/ATP mixture as in a normal assay.

  • Incubate for the standard reaction time.

  • Initiate the detection reaction by adding the luciferase-containing reagent.[9]

  • Immediately read the luminescence.

  • Interpretation: A decrease in luminescence that is dependent on the compound concentration indicates that the compound is directly interfering with the detection reagents.

Signaling Pathway Visualization

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold can be engineered to inhibit various targets. The diagram below illustrates how inhibiting a primary kinase target can lead to a desired outcome, while unintended inhibition of a secondary target (like tubulin) can cause off-target effects.

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Thienopyrimidine Compound kinase Primary Target (e.g., ROCK Kinase) compound->kinase Inhibits tubulin Off-Target (e.g., Tubulin) compound->tubulin Inhibits downstream Downstream Signaling kinase->downstream phenotype_on Desired Phenotype (e.g., Inhibition of Migration) downstream->phenotype_on mitosis Mitotic Spindle Formation tubulin->mitosis phenotype_off Undesired Phenotype (e.g., Mitotic Arrest) mitosis->phenotype_off

Caption: On-target vs. potential off-target effects of the scaffold.

References

Technical Support Center: Purity Assessment of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the purity of synthesized 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

Q2: What are the primary analytical techniques for determining the purity of this compound?

A2: The most common techniques for purity assessment of organic compounds like 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS).[1][2] Elemental Analysis (EA) is also a valuable method for confirming the elemental composition and purity.[3][4][5]

Q3: What is a generally acceptable purity level for a research compound?

A3: For research purposes, a purity of >95% is often required to ensure that the observed biological effects are attributable to the compound of interest and not to highly active impurities.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity analysis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My chromatogram shows peak tailing or fronting. What could be the cause and how can I fix it?

A:

  • Potential Causes:

    • Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Column Degradation: The stationary phase may be deteriorating.

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your compound.

    • Sample-Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong or too weak compared to the mobile phase.[7]

  • Solutions:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8]

    • Optimize Mobile Phase: Adjust the pH of the mobile phase, especially if your compound is ionizable. Experiment with different solvent ratios.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8]

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their origin?

A:

  • Potential Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient elution.[9]

    • Carryover from Previous Injections: Residuals from a previous sample may be eluting in the current run.

    • Degradation of the Sample: The compound may be unstable under the analytical conditions.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a Needle Wash Step: Ensure the autosampler's needle wash is effective.

    • Run a Blank Gradient: Run a gradient with no injection to see if the ghost peaks are from the system itself.

    • Check Sample Stability: Analyze the sample immediately after preparation.

Q: The retention time of my compound is drifting. How can I stabilize it?

A:

  • Potential Causes:

    • Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent can change the mobile phase strength.[8]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[8]

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Premix solvents or use a reliable online mixing system. Keep solvent reservoirs capped.

    • Use a Column Oven: A column oven will maintain a stable temperature.

    • Allow Sufficient Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: I see small, unexpected peaks in my ¹H NMR spectrum. Are these impurities?

A:

  • Potential Causes:

    • Solvent Residues: Residual solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are common.

    • Starting Materials or Reagents: Unreacted starting materials or residual reagents may be present.

    • Side Products: The synthesis may have produced isomeric or other byproducts.

    • Water: Moisture in the NMR solvent or sample.

  • Solutions:

    • Identify Common Solvent Peaks: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.[10]

    • Analyze Spectra of Starting Materials: Compare the impurity peaks to the spectra of the starting materials and reagents used.

    • 2D NMR Techniques: Techniques like COSY and HSQC can help in identifying the structure of impurities.

    • Properly Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before NMR analysis.

Q: The integration of my peaks in the ¹H NMR spectrum does not match the expected proton ratios. What could be the reason?

A:

  • Potential Causes:

    • Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline will lead to inaccurate integration.

    • Signal Overlap: If peaks are not well-resolved, integrating them accurately is difficult.

    • Presence of Impurities: An impurity peak overlapping with a signal of your compound will alter the integration.

  • Solutions:

    • Careful Data Processing: Manually and carefully phase the spectrum and apply baseline correction.

    • Optimize Spectral Resolution: Use a higher field NMR spectrometer if available, or adjust shimming.

    • Identify and Exclude Impurity Peaks: Identify impurity peaks and exclude them from the integration of your compound's signals.

Mass Spectrometry (MS)

Q: I am not observing the expected molecular ion peak for my compound.

A:

  • Potential Causes:

    • Incorrect Ionization Mode: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound.

    • Compound Instability: The compound may be fragmenting in the ion source.

    • Low Sample Concentration: The concentration of the sample may be too low to produce a detectable signal.[1]

  • Solutions:

    • Try Different Ionization Modes: Switch between positive and negative ion modes, and if available, try a different ionization source.

    • Use a Softer Ionization Method: If fragmentation is an issue, try to use gentler ionization conditions.

    • Increase Sample Concentration: Prepare a more concentrated sample for analysis.

Q: I am seeing unexpected mass peaks in my spectrum.

A:

  • Potential Causes:

    • Presence of Adducts: The molecular ion can form adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺).

    • Impurities: The sample may contain impurities with different molecular weights.

    • In-source Fragmentation or Reactions: The compound might be reacting or fragmenting in the ion source.

  • Solutions:

    • Identify Common Adducts: Look for peaks that correspond to the mass of your compound plus the mass of common adducts.

    • Correlate with HPLC Data: If using LC-MS, correlate the unexpected mass peaks with any impurity peaks in the chromatogram.

    • Optimize MS Parameters: Adjust ion source parameters to minimize in-source reactions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This is a general reversed-phase HPLC method suitable for the purity assessment of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Scan for both positive and negative ions to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and any common adducts.

Elemental Analysis (EA)
  • Analysis: CHNS (Carbon, Hydrogen, Nitrogen, Sulfur)

  • Sample Preparation: Provide 2-5 mg of the finely ground, homogenous, and thoroughly dried sample.

  • Acceptance Criteria: The experimentally found percentages of C, H, N, and S should be within ±0.4% of the calculated theoretical values.[11][12]

Data Presentation

Table 1: Representative Spectroscopic Data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)ESI-MS (m/z)
2-Phenyl-8.40 (d, 2H), 7.44 (m, 3H), 5.34 (s, 1H, NH), 2.95 (t, 2H), 2.83 (t, 2H), 1.96 (m, 4H)163.37, 158.69, 145.76, 137.40, 134.71, 131.18, 129.18, 127.05, 113.52, 25.73, 25.28, 22.57, 22.51283.2 [M+1]⁺
2-(Pyrimidin-2-yl)-10.78 (s, 1H, NH), 8.96 (d, 2H), 7.47 (t, 1H), 3.09 (t, 2H), 2.84 (t, 2H), 1.95 (m, 4H)167.76, 162.90, 158.24, 158.08, 156.48, 136.88, 125.73, 121.00, 116.32, 26.22, 25.78, 22.65, 22.61285.2 [M+1]⁺
2-(4-Hydroxyphenyl)-12.21 (s, 1H, OH), 10.28 (s, 1H, NH), 7.98 (d, 2H), 6.86 (d, 2H), 2.88 (t, 2H), 2.71 (t, 2H), 1.77 (m, 4H)163.34, 158.67, 157.96, 145.73, 137.40, 130.72, 127.54, 127.33, 116.47, 114.64, 26.07, 25.69, 22.71, 22.68298.9 [M+1]⁺

Data extracted from a representative study.[3] Chemical shifts and mass-to-charge ratios will vary depending on the specific derivative and experimental conditions.

Table 2: Example HPLC Purity Data
Sample IDRetention Time (min)Peak Area (%)Purity (%)
Batch 112.5499.299.2
Batch 212.5698.798.7
Batch 312.5399.599.5

Hypothetical data based on typical purity levels for synthesized heterocyclic compounds.[1]

Table 3: Example Elemental Analysis Data for C₁₀H₁₀N₂OS
ElementCalculated (%)Found (%)Deviation (%)
C58.2358.01-0.22
H4.894.95+0.06
N13.5813.49-0.09
S15.5515.60+0.05

Acceptable deviation is typically within ±0.4%.[11][12]

Mandatory Visualization

Purity_Assessment_Workflow cluster_initial Initial Synthesis & Purification cluster_qualitative Qualitative & Structural Confirmation cluster_quantitative Quantitative Purity Assessment cluster_decision Final Purity Evaluation cluster_outcome Outcome synthesis Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ea Elemental Analysis purification->ea hplc HPLC Analysis nmr->hplc ms->hplc decision Purity > 95%? hplc->decision Quantitative Purity ea->decision Elemental Composition pass Compound Approved for Further Use decision->pass Yes fail Further Purification Required decision->fail No fail->purification Re-purify

Caption: Workflow for Purity Assessment of Synthesized Compounds.

References

Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell-based assays.

Troubleshooting Guides

Issue: Immediate Precipitate Formation Upon Compound Addition to Media

Question: I dissolved my compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[1]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.[1]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1]
Solvent Shock Rapid dilution of a concentrated stock solution into the aqueous media causes a localized high concentration, leading to precipitation.[2]Perform a serial or stepwise dilution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing or stirring the media.[1][2]
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution.[1]

Issue: Precipitate Forms Over Time in the Incubator

Question: My compound solution is clear initially, but after some time in the incubator, I observe a precipitate. What could be the reason for this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors related to the compound's stability and its interaction with the changing culture environment.

Potential CauseExplanationRecommended Solution
Temperature and pH Shifts Changes in temperature or pH upon moving to the incubator can affect the compound's stability and solubility.[2][3] Cellular metabolism can also alter the pH of the culture medium over time.[1]Ensure the media is properly buffered for the incubator's CO2 concentration. Monitor the pH of your culture medium, especially in dense cultures, and consider more frequent media changes.[1]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2] This can be more common in serum-free media.[1]If possible, try a different basal media formulation. Increasing the serum percentage (if compatible with the assay) can sometimes help, as serum proteins like albumin can solubilize compounds.[2]
Compound Instability The compound may degrade over time into less soluble byproducts.[1]Assess the stability of your compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[1]
Evaporation In long-term cultures, evaporation can concentrate media components, including the test compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]

Frequently Asked Questions (FAQs)

Q1: How can I visually identify compound precipitation?

A1: Compound precipitation can manifest in several ways: a cloudy or hazy appearance in the medium, the formation of fine particles visible to the naked eye or under a microscope, or the growth of larger crystals.[3]

Q2: Can I just filter out the precipitate and use the remaining solution?

A2: It is generally not recommended to filter out the precipitate. The formation of a precipitate means the actual concentration of your dissolved compound is unknown and lower than intended, which will lead to inaccurate and irreproducible experimental results.[1][3]

Q3: What is the best solvent to dissolve my hydrophobic compound for cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for use in cell culture.[1] However, it's crucial to keep the final DMSO concentration low (ideally below 0.1%) to avoid cellular toxicity.[1] Other solvents like ethanol or DMF can be considered if compatible with your cells and assay.[2]

Q4: How does compound precipitation affect my assay results?

A4: Compound precipitation can lead to various artifacts and unreliable data. It can cause false positives through light scattering in optical-based assays or by inducing non-specific cytotoxicity.[4] It can also lead to false negatives by reducing the effective concentration of the compound below the threshold required for a biological effect.[4] In a study analyzing over 250 tests in a comet assay, it was found that in 88.1% of cases with precipitation, the test result did not differ from that at the highest soluble concentration, suggesting the influence can sometimes be negligible, but this is not always the case.[5]

Q5: Are there methods to quantitatively measure compound solubility?

A5: Yes, several methods can be used to determine a compound's solubility. Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound starts to precipitate when added to an aqueous buffer from a DMSO stock.[6][7] Thermodynamic solubility assays measure the equilibrium solubility of a compound.[8] Common detection methods for these assays include nephelometry, turbidimetry, and UV-Vis spectroscopy after filtration.[6][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific medium over time.[3]

Materials:

  • Test compound

  • 100% anhydrous DMSO

  • Specific cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at experimental temperature (e.g., 37°C)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved, using gentle warming at 37°C and vortexing if necessary.[3]

  • Prepare Serial Dilutions: Pre-warm the cell culture medium to the experimental temperature.[3] Prepare a series of dilutions of your compound in the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).[3] Vortex gently immediately after adding the stock solution.[3]

  • Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).[1]

  • Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 2, 24, 48 hours).[1]

  • Microscopic Examination: After incubation, examine a sample from each concentration under a microscope to confirm the presence or absence of precipitate.[3] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[1]

Protocol 2: Nephelometric Assay for Detecting Precipitation

Nephelometry measures the light scattered by suspended particles and is a sensitive method to quantify precipitation.[9][10]

Materials and Equipment:

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., PBS)

  • Microtiter plate (e.g., 96-well)

  • Nephelometer (plate reader with nephelometry mode)

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[6]

  • Add Buffer: Add the assay buffer to each well to achieve the desired final compound concentration.[6]

  • Mix and Incubate: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[6]

  • Measure Light Scattering: Use a nephelometer to measure the light scattered in each well. An increase in nephelometry units (NTU) indicates an increase in insoluble particles.[6][11]

Visualizing Workflows and Concepts

G cluster_0 Troubleshooting Workflow start Precipitation Observed q1 Immediate or Delayed? start->q1 immediate Immediate Precipitation q1->immediate Immediate delayed Delayed Precipitation q1->delayed Delayed sol_immediate Check: - Final Concentration - Dilution Method ('Solvent Shock') - Media Temperature - Solvent Concentration immediate->sol_immediate sol_delayed Check: - pH/Temperature Stability - Media Interactions - Compound Stability - Evaporation delayed->sol_delayed end Resolution sol_immediate->end sol_delayed->end

Caption: A logical workflow for troubleshooting compound precipitation.

G cluster_1 Compound Addition Protocol stock High Concentration Stock in DMSO intermediate Intermediate Dilution in Pre-warmed Media stock->intermediate Stepwise Dilution final Final Working Solution in Bulk Media intermediate->final Slow Addition with Mixing

Caption: Recommended protocol for adding compounds to media to avoid precipitation.

G cluster_2 Impact of Precipitation on a Kinase Assay compound Compound Precipitates light_scatter Light Scattering compound->light_scatter reduced_conc Reduced Soluble Compound Concentration compound->reduced_conc false_positive False Positive (Apparent Inhibition) light_scatter->false_positive Interferes with Optical Readout false_negative False Negative (No Inhibition Observed) reduced_conc->false_negative Concentration below IC50

Caption: Potential impacts of compound precipitation on kinase assay results.

References

Optimization of reaction conditions for synthesizingbenzothieno[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothieno[2,3-d]pyrimidine analogs. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing the benzothieno[2,3-d]pyrimidine core?

A1: A common and effective method involves a multi-step synthesis starting from a substituted cyclohexanone. The initial step is typically a Gewald reaction to form a 2-amino-3-carboxamido-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then cyclized with a suitable reagent, such as formamide, to construct the pyrimidine ring, yielding the tetracyclic benzothieno[2,3-d]pyrimidine scaffold. Subsequent modifications can be made to this core structure.[1][2][3]

Q2: I am observing a low yield in the cyclization step to form the pyrimidine ring. What are the potential causes and solutions?

A2: Low yields in the cyclization step can arise from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. Consider increasing the reaction time or temperature cautiously while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purity of starting material: Impurities in the 2-aminothiophene precursor can interfere with the cyclization. Ensure the precursor is adequately purified before proceeding.

  • Degradation of reactants or products: The reaction conditions might be too harsh, leading to decomposition. If increasing time/temperature does not improve the yield, consider using a milder cyclizing agent or a lower reaction temperature for a longer duration.

  • Substituent effects: The electronic and steric nature of the substituents on the thiophene ring can influence the reactivity of the amino group. For electron-withdrawing groups, more forcing conditions might be necessary.

Q3: I am struggling with the purification of my final benzothieno[2,3-d]pyrimidine analog. What purification techniques are recommended?

A3: Purification of these analogs can be challenging due to their often-limited solubility. Common purification methods include:

  • Recrystallization: This is a preferred method if a suitable solvent system can be identified. Mixtures of ethanol, dioxane, or isopropanol with water are often effective.[2][4]

  • Column chromatography: Silica gel column chromatography is widely used. A gradient elution system with solvents like ethyl acetate and hexane or dichloromethane and methanol can effectively separate the desired product from impurities.

  • Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents (e.g., water, ethanol) can remove soluble impurities.[2][4]

Q4: What are some common side products that can form during the synthesis, and how can I minimize them?

A4: The formation of side products is dependent on the specific synthetic route. However, some general possibilities include:

  • Incomplete cyclization: This results in the persistence of the starting aminothiophene derivative. As mentioned, optimizing reaction conditions (time, temperature, reagent stoichiometry) can drive the reaction to completion.

  • Hydrolysis of functional groups: If the reaction is performed in the presence of water or acidic/basic conditions, sensitive functional groups (e.g., esters, nitriles) on the substituents may be hydrolyzed. Using anhydrous solvents and neutral conditions can prevent this.

  • N-alkylation/acylation at multiple sites: If the pyrimidine ring has multiple reactive nitrogen atoms, undesired alkylation or acylation can occur. Using protecting groups or carefully controlling the stoichiometry of the electrophile can improve selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete reaction at one or more steps.Monitor each step by TLC to ensure completion. Increase reaction time or temperature as needed.
Poor quality of starting materials or reagents.Purify starting materials before use. Use fresh, high-purity reagents.
Sub-optimal reaction conditions (solvent, catalyst, temperature).Screen different solvents and catalysts. Perform small-scale reactions to optimize temperature.
Formation of Multiple Products Lack of regioselectivity in substitution reactions.Employ protecting groups to block reactive sites. Use more selective reagents.
Competing side reactions.Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions.
Difficulty in Product Characterization Inconclusive NMR or Mass Spectrometry data.Ensure the sample is pure. Use 2D NMR techniques (COSY, HMQC, HMBC) for complex structures. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Broad peaks in NMR spectra.This could be due to aggregation or tautomerism. Try acquiring the spectrum in a different solvent or at a higher temperature.
Poor Solubility of Intermediates or Final Products The planar, fused-ring system often leads to low solubility.Use aprotic polar solvents like DMF or DMSO for reactions. For purification, consider hot filtration or recrystallization from high-boiling point solvents.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various benzothieno[2,3-d]pyrimidine analogs, providing a comparative overview of different synthetic approaches.

Starting Material Reagents and Conditions Product Yield (%) Reference
4-methyl cyclohexanone1. Gewald reaction 2. Formamide, reflux4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine-[2][3]
Thienopyrimidone 3POCl3, pyridine, reflux, 5 h4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine80[2]
4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidinep-phenylenediamine, isopropanol, 100 °C, 3 hN1-(7-Methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine65[2]
N,N′-bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)methanediamineOxalyl chloride, pyridine, dichloroethane, reflux, 10 h1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione66[5]
2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneBenzoylisothiocyanate, cyclizationTetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivative-[6]

Experimental Protocols

General Procedure for the Synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine:

This protocol is based on a multi-step synthesis.[2][3]

  • Step 1: Synthesis of the 2-aminothiophene intermediate. The Gewald reaction is performed using 4-methyl cyclohexanone, a suitable active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base like morpholine or triethylamine. The reaction is typically carried out in a solvent such as ethanol and heated to reflux.

  • Step 2: Cyclization to the thienopyrimidone. The purified 2-aminothiophene intermediate is heated in formamide. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • Step 3: Chlorination. The resulting thienopyrimidone is treated with phosphorus oxychloride (POCl3), often with a catalytic amount of pyridine. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the desired 4-chloro derivative.[2]

General Procedure for Nucleophilic Substitution of the 4-Chloro Group:

This protocol describes the reaction of the 4-chloro derivative with an amine.[2]

  • To a solution of the 4-chloro-7-methyl-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidine in a suitable solvent like isopropanol, an equimolar amount of the desired amine (e.g., p-phenylenediamine) is added.

  • The reaction mixture is stirred and heated at a specified temperature (e.g., 100 °C) for a few hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into ice-cold water with stirring.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Functionalization cluster_final Final Product start_cyclohexanone Substituted Cyclohexanone gewald Formation of 2-Aminothiophene Intermediate start_cyclohexanone->gewald start_nitrile Active Methylene Nitrile start_nitrile->gewald start_sulfur Sulfur start_sulfur->gewald cyclization Cyclization with Formamide gewald->cyclization Purification chlorination Chlorination (e.g., POCl3) cyclization->chlorination Intermediate Purification final_product Benzothieno[2,3-d]pyrimidine Analog chlorination->final_product Nucleophilic Substitution troubleshooting_logic start Low Product Yield check_completion Is the reaction complete (check by TLC)? start->check_completion increase_time_temp Increase reaction time and/or temperature. check_completion->increase_time_temp No check_purity Are starting materials pure? check_completion->check_purity Yes increase_time_temp->check_completion Re-evaluate purify_sm Purify starting materials. check_purity->purify_sm No check_conditions Are reaction conditions (solvent, temp) optimal? check_purity->check_conditions Yes purify_sm->check_purity Re-evaluate optimize_conditions Screen different solvents, temperatures, or catalysts. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

References

Technical Support Center: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to assess and reduce the in vivo toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step in evaluating the in vivo toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The initial step is to conduct an acute oral toxicity study. This provides preliminary information on the health hazards likely to arise from a single, short-term exposure to the compound.[1] These studies help in classifying the substance's toxicity and are crucial for dose selection in longer-term studies.[1]

Q2: Which standardized guidelines should be followed for acute toxicity testing?

A2: It is highly recommended to follow the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. Specifically, guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) are relevant for acute oral toxicity.[2] These methods are internationally recognized and provide a framework for assessing hazardous properties and classifying the substance according to the Globally Harmonised System (GHS).[2]

Q3: What are the primary strategies to reduce the in vivo toxicity of a thienopyrimidine-based compound?

A3: Two primary strategies can be employed:

  • Prodrug Approach: This involves chemically modifying the parent drug into an inactive form (prodrug) that, after administration, is converted into the active drug at or near the target site. This can improve solubility, reduce off-target effects, and decrease overall toxicity.[3][4]

  • Formulation Strategies: Modifying the drug's formulation can significantly impact its toxicity. This can include using specific excipients to improve stability, developing controlled-release formulations to minimize fluctuations in plasma concentration, or using techniques like microencapsulation to protect the drug from degradation.

Q4: How can potential organ-specific toxicity, such as hepatotoxicity or nephrotoxicity, be mitigated?

A4: For hepatotoxicity, a decision-tree approach combining clinical daily dose with in vitro bioactivation data (e.g., glutathione adduct formation, P450 metabolism-dependent inhibition) can help predict and mitigate risks.[5] For nephrotoxicity, molecular-targeted approaches that block the renal uptake of the drug can be a promising strategy.[6] This could involve co-administration of agents that compete for the same renal transporters.[6] Prodrug strategies are also effective in reducing kidney injury by altering the drug's distribution.[7]

Troubleshooting Guides

Problem: High mortality observed in initial acute toxicity studies at low doses.

  • Possible Cause: The compound may have a narrow therapeutic index or unexpected acute toxicity.

  • Troubleshooting Steps:

    • Re-evaluate Dose Selection: Ensure that the starting doses for your acute toxicity study are appropriate. If no prior data is available, a very low starting dose should be used.

    • Vehicle Control: Scrutinize the vehicle used for drug administration. The vehicle itself should be non-toxic and well-tolerated by the animal model.[1]

    • Consider an Alternative Route of Administration: If oral administration leads to high toxicity, preliminary studies with alternative routes (e.g., parenteral) might provide insights into whether the toxicity is related to first-pass metabolism.

Problem: Signs of specific organ toxicity (e.g., elevated liver enzymes, kidney markers) are observed in subchronic studies.

  • Possible Cause: The compound or its metabolites may be accumulating in and damaging specific organs.

  • Troubleshooting Steps:

    • Histopathological Examination: Conduct a thorough histopathological analysis of the target organs to identify and characterize any lesions or cellular changes.[8][9]

    • Investigate Metabolic Profile: Identify the major metabolites of the compound and assess their individual toxicity. A reactive metabolite could be responsible for the observed organ damage.

    • Implement Toxicity Reduction Strategies:

      • Chemical Modification: Synthesize analogs of the parent compound to identify a structure with a better safety profile.

      • Formulation Adjustment: Explore formulations that alter the drug's distribution and reduce its concentration in the affected organ.

      • Prodrug Design: Develop a prodrug that is selectively activated in the target tissue, thereby sparing the organ exhibiting toxicity.

Quantitative Data Summary

While specific in vivo toxicity data for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is limited in publicly available literature, the following table outlines the classification of acute oral toxicity based on OECD guidelines, which is the goal of initial in vivo studies.

GHS CategoryLD50 (mg/kg body weight)Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5 (or Unclassified)> 2000May be harmful if swallowed

This table is a representation of the Globally Harmonised System (GHS) for classification based on LD50 values obtained from acute oral toxicity studies.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • Test compound

  • Vehicle (e.g., water, corn oil)

  • Healthy, young adult rodents (rats are preferred), fasted prior to dosing[1][10]

  • Oral gavage needles

  • Animal balance

Methodology:

  • Animal Selection and Acclimatization: Use a single sex (usually females) of a standard laboratory strain.[10] Acclimatize animals to laboratory conditions for at least 5 days.[1]

  • Dose Preparation: Prepare the test substance in a suitable vehicle. If a vehicle other than water is used, its toxicological characteristics should be known.[1]

  • Dosing Procedure:

    • Administer the compound sequentially to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

    • The starting dose is selected based on any existing information about the substance. In the absence of data, a starting dose of 300 mg/kg is recommended.[10]

    • Administer a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[2]

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiratory and central nervous systems, etc.) at least once daily for 14 days.[10]

    • Record body weights weekly.

  • Endpoint: The study is stopped when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The substance is then classified according to the GHS categories.

Protocol 2: Subchronic Oral Toxicity Study (90-Day, Rodent - Following OECD Guideline 408)

Objective: To evaluate the toxicity of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one after repeated oral administration for 90 days.

Materials:

  • Test compound

  • Healthy young rodents (at least 20 per sex per group is recommended)[11]

  • Standard laboratory diet

  • Equipment for clinical pathology (hematology, clinical chemistry, urinalysis)

  • Histopathology equipment

Methodology:

  • Experimental Groups: At least three dose levels and a concurrent control group.

  • Administration: Administer the test substance daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.[12]

  • Observations:

    • Clinical Signs: Observe animals daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Record weekly.[11]

    • Ophthalmological Examination: Perform before the study and on control and high-dose groups at termination.[11]

    • Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at least three times during the study.[11]

  • Pathology:

    • Gross Necropsy: At the end of the study, conduct a full gross necropsy on all animals.

    • Histopathology: Preserve organs and tissues for microscopic examination. This is a critical step to identify target organs of toxicity.[8]

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_mitigation Toxicity Reduction Strategies Acute Oral Toxicity (OECD 420, 423, 425) Acute Oral Toxicity (OECD 420, 423, 425) Dose Range Finding Dose Range Finding Acute Oral Toxicity (OECD 420, 423, 425)->Dose Range Finding Determine LD50/Toxicity Class Subchronic Toxicity (90-day, OECD 408) Subchronic Toxicity (90-day, OECD 408) Dose Range Finding->Subchronic Toxicity (90-day, OECD 408) Select Doses Histopathology Histopathology Subchronic Toxicity (90-day, OECD 408)->Histopathology Collect Tissues Identify Target Organs Identify Target Organs Histopathology->Identify Target Organs Microscopic Examination Prodrug Synthesis Prodrug Synthesis Identify Target Organs->Prodrug Synthesis Toxicity Identified Formulation Development Formulation Development Identify Target Organs->Formulation Development Toxicity Identified SAR Studies SAR Studies Identify Target Organs->SAR Studies Toxicity Identified Optimized Candidate Optimized Candidate Prodrug Synthesis->Optimized Candidate Formulation Development->Optimized Candidate SAR Studies->Optimized Candidate

Caption: Workflow for assessing and mitigating in vivo toxicity.

signaling_pathway cluster_prodrug Prodrug Strategy for Toxicity Reduction Administer Prodrug Administer Prodrug Systemic Circulation Systemic Circulation Administer Prodrug->Systemic Circulation Absorption Target Tissue Target Tissue Systemic Circulation->Target Tissue Non-Target Tissue (e.g., Liver, Kidney) Non-Target Tissue (e.g., Liver, Kidney) Systemic Circulation->Non-Target Tissue (e.g., Liver, Kidney) Enzymatic/Chemical Conversion Enzymatic/Chemical Conversion Target Tissue->Enzymatic/Chemical Conversion Selective Activation Reduced Systemic Toxicity Reduced Systemic Toxicity Non-Target Tissue (e.g., Liver, Kidney)->Reduced Systemic Toxicity Minimal Activation Active Drug Active Drug Enzymatic/Chemical Conversion->Active Drug Therapeutic Effect Therapeutic Effect Active Drug->Therapeutic Effect

Caption: Logic diagram of a prodrug approach to reduce systemic toxicity.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a versatile template in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory properties. The information presented is intended for researchers, scientists, and drug development professionals.

Core Chemical Structure and Substitution Points

The fundamental structure of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core allows for substitutions at multiple positions, primarily at the R1, R2, and R3 positions as depicted below. Variations at these points have been systematically explored to understand their influence on biological activity.

Caption: Core structure of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Comparative Biological Activities

Microtubule Targeting Agents

A series of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines have been investigated as microtubule targeting agents.[3][4] The SAR studies revealed that the nature of the substituent at the 4-position significantly impacts antiproliferative and microtubule depolymerizing activities.

CompoundSubstitution at 4-positionAntiproliferative IC50 (nM) in MDA-MB-435 cellsMicrotubule Depolymerization EC50 (nM)
4 2-NH29.019
5 Not specified< 40Not specified
7 Not specified< 40Not specified
6 Not specified53-125Not specified
8 Not specified53-125Not specified
10 Not specified53-125Not specified
12 Not specified53-125Not specified
13 Not specified53-125Not specified

Data extracted from a study on microtubule targeting agents.[3][4]

Compound 4 , with a 2-amino substitution, was identified as the most potent in this series for both microtubule depolymerizing and antiproliferative effects.[3] These compounds were also found to overcome Pgp and βIII-tubulin mediated drug resistance.[3][4]

Kinase Inhibitors

The thienopyrimidine scaffold is a known kinase hinge-binder, and various analogs have been explored as inhibitors of different kinases.

ROCK Inhibitors: A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of ROCK I and ROCK II.[5]

CompoundSubstitutionROCK I IC50 (µM)ROCK II IC50 (µM)
8k 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)0.0040.001

Data for the most potent compound from a study on ROCK inhibitors.[5]

SIRT2 Inhibitors: A highly selective SIRT2 inhibitor was discovered through pharmacophore screening of this class of compounds.[6]

CompoundNameSIRT2 Ki (µM)Selectivity
ICL-SIRT078 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one0.62 ± 0.15>50-fold against SIRT1, 3, and 5

Data for a selective SIRT2 inhibitor.[6]

This compound demonstrated neuroprotective effects in an in vitro model of Parkinson's disease.[6]

Anti-Plasmodial Activity

Derivatives of tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine have also been evaluated for their activity against Plasmodium falciparum.[1]

CompoundSubstitutionAnti-plasmodial IC50 (µM) against W2 strain
F4 2-((substituted)(4-(...)-piperazin-1-yl)methyl)-6-substitutedphenol0.75
F16 2-((substituted)(4-(...)-piperazin-1-yl)methyl)-6-substitutedphenol0.74

Data for the most active compounds against chloroquine-resistant P. falciparum.[1]

These compounds showed low cytotoxicity against human cell lines, indicating a favorable selectivity index.[1]

Experimental Protocols

General Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for a biochemical kinase inhibition assay used to evaluate these compounds.

Kinase_Inhibition_Assay_Workflow prep Compound Preparation (Serial Dilution in DMSO) plate Assay Plate Preparation (Add compounds to wells) prep->plate initiate Initiate Reaction (Add mixture to wells) plate->initiate mix Kinase Reaction Mixture (Buffer, Kinase, Substrate, ATP) mix->initiate incubate Incubation (Room Temperature or 30°C) initiate->incubate detect Signal Detection (e.g., Luminescence) incubate->detect analyze Data Analysis (Calculate % Inhibition and IC50) detect->analyze

Caption: General experimental workflow for a kinase inhibition assay.

Detailed Protocol for a Luminescence-Based Kinase Inhibition Assay:

This protocol is adapted for a 384-well plate format.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a white, flat-bottom 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase enzyme, a specific peptide substrate, and ATP. The final concentrations of the enzyme and substrate should be optimized.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. A "no kinase" control should be included.

  • Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

Antiproliferative Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to measure cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathway Context

Many of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one analogs function by inhibiting protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a simplified, generic kinase signaling pathway that is often a target for these inhibitors.

Generic_Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor adaptor Adaptor Proteins receptor->adaptor Phosphorylation kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Thienopyrimidine Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Simplified generic kinase signaling pathway and point of inhibition.

Conclusion

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in drug discovery, demonstrating a remarkable diversity of biological activities depending on the nature and position of its substituents. SAR studies have identified potent microtubule targeting agents, kinase inhibitors (including ROCK and SIRT2), and anti-plasmodial compounds. The data presented in this guide highlights key structural modifications that enhance potency and selectivity, providing a valuable resource for the further development of novel therapeutics based on this versatile core. Future research will likely focus on optimizing the pharmacokinetic properties of these promising lead compounds.

References

A Comparative Analysis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives and Known Inhibitors in Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive review of the therapeutic potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives reveals their efficacy across multiple biological targets, including microtubule dynamics, sirtuin-2 (SIRT2) activity, retinoic acid receptor-related orphan receptor gamma t (RORγt) function, and topoisomerase inhibition. This guide provides a comparative analysis of these novel compounds against established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Microtubule Targeting Agents: Disrupting Cancer Cell Division

Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have emerged as potent microtubule targeting agents, a cornerstone of cancer chemotherapy. These compounds interfere with the dynamic instability of microtubules, essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis. Their efficacy has been evaluated against known microtubule inhibitors like paclitaxel and colchicine.

Comparative Efficacy of Microtubule Targeting Agents
CompoundTarget/Cell LineIC50/EC50 (nM)Known InhibitorKnown Inhibitor IC50/EC50 (nM)
Derivative 4 MDA-MB-435 (Antiproliferative)9.0Paclitaxel-
Derivative 4 Tubulin Polymerization19Colchicine>1000
Derivative 5 MDA-MB-435 (Antiproliferative)<40--
Derivative 7 MDA-MB-435 (Antiproliferative)<40--
Paclitaxel Pgp-overexpressing cell linesHigh (Resistance)--
Derivatives 4, 5, 7 Pgp-overexpressing cell linesLow (Circumvents Resistance)--

Data sourced from a study on 4-substituted 5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidines.[2][3]

Microtubule_Dynamics_Signaling_Pathway

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation : Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) supplemented with GTP (1 mM) and glycerol (10%). Prepare various concentrations of the test compound and a known inhibitor (e.g., colchicine) in the same buffer.

  • Assay Procedure : In a 96-well plate, add the tubulin solution to wells containing the test compounds or control.

  • Data Acquisition : Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Increased absorbance indicates microtubule polymerization.

  • Data Analysis : Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

SIRT2 Inhibition: A Neuroprotective Strategy

SIRT2, a NAD+-dependent deacetylase, has been implicated in neurodegenerative diseases. Inhibition of SIRT2 is a promising therapeutic strategy. A derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, ICL-SIRT078, has been identified as a highly selective SIRT2 inhibitor.[4]

Comparative Efficacy of SIRT2 Inhibitors
CompoundTargetIC50/KiSelectivity
ICL-SIRT078 SIRT2Ki = 0.62 ± 0.15 µM>50-fold vs SIRT1, 3, 5
AGK2 SIRT2 (deacetylation)IC50 = 3.5 µM~8.5-fold vs SIRT1
SirReal2 SIRT2 (deacetylation)IC50 = 0.23 µMHighly selective vs SIRT1, 3
Tenovin-6 SIRT1/SIRT2 (deacetylation)IC50 ≈ 9 µM (SIRT2)Not selective

Data for AGK2, SirReal2, and Tenovin-6 sourced from a direct comparison study.[1] Data for ICL-SIRT078 from a separate study.[4]

SIRT2_Neuroprotection_Pathway SIRT2 SIRT2 Alpha_synuclein Alpha_synuclein SIRT2->Alpha_synuclein Tubulin_acetylation Tubulin_acetylation SIRT2->Tubulin_acetylation Deacetylates α-tubulin Tetrahydrobenzothienopyrimidinone ICL-SIRT078 (SIRT2 Inhibitor) Tetrahydrobenzothienopyrimidinone->SIRT2 Inhibits Neuroprotection Neuroprotection Tetrahydrobenzothienopyrimidinone->Neuroprotection

Experimental Protocol: SIRT2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Reagent Preparation : Reconstitute SIRT2 enzyme, a fluorogenic SIRT2 substrate, and NAD+ in an appropriate assay buffer. Prepare serial dilutions of the test compound and a known SIRT2 inhibitor.

  • Assay Procedure : In a 96-well plate, add the SIRT2 enzyme, the test compound, and NAD+. Initiate the reaction by adding the fluorogenic substrate.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development : Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Data Acquisition : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition is calculated relative to a control without an inhibitor. The IC50 value is the concentration of the compound that inhibits SIRT2 activity by 50%.

RORγt Inhibition: Modulating the Immune Response

RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of RORγt, suggesting their potential in treating autoimmune disorders.[5][6][7]

Comparative Efficacy of RORγt Inhibitors

Direct comparative quantitative data between 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and known RORγt inhibitors in the same assay is currently limited in the public domain. Known non-steroidal RORγt antagonists include compounds like Digoxin and SR1001.[8] Further studies are required to establish a clear quantitative comparison.

RORgt_Th17_Differentiation_Pathway Cytokines TGF-β, IL-6, IL-23 RORgt RORγt Cytokines->RORgt Induce Expression Th17_Cell Th17_Cell RORgt->Th17_Cell Master Regulator IL17 IL-17 Production Th17_Cell->IL17 Tetrahydrobenzothienopyrimidinone 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivatives Tetrahydrobenzothienopyrimidinone->RORgt Inhibits Autoimmunity Autoimmune Disease Tetrahydrobenzothienopyrimidinone->Autoimmunity Ameliorates IL17->Autoimmunity

Experimental Protocol: RORγt Inhibition Assay (Cell-Based Reporter Assay)

This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.

  • Cell Culture : Use a cell line (e.g., HEK293T) co-transfected with a RORγt expression vector and a reporter vector containing a RORγt-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment : Treat the transfected cells with various concentrations of the test compound and a known RORγt inhibitor.

  • Incubation : Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 24 hours).

  • Luciferase Assay : Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis : Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). The IC50 value is the concentration of the compound that inhibits RORγt-mediated reporter gene expression by 50%.

Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Inhibitors of topoisomerases I and II are effective anticancer agents that induce DNA strand breaks. Derivatives of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold have shown potential as dual topoisomerase I and II inhibitors.

Comparative Efficacy of Topoisomerase Inhibitors

Topoisomerase_Inhibition_Workflow Topoisomerase Topoisomerase I & II Supercoiled_DNA Supercoiled_DNA Topoisomerase->Supercoiled_DNA DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis

Experimental Protocol: Topoisomerase I/II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases.

  • Reaction Setup : In a reaction tube, combine supercoiled plasmid DNA, assay buffer, and various concentrations of the test compound or a known inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II).

  • Enzyme Addition : Add purified human topoisomerase I or II to initiate the reaction.

  • Incubation : Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Gel Electrophoresis : Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis : Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA band. The IC50 is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

This comparative guide highlights the significant potential of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as versatile therapeutic agents. The provided data and protocols offer a valuable resource for the scientific community to further explore and develop these promising compounds.

References

Validating the Biological Efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive overview of secondary assays for validating the biological activity of the promising therapeutic scaffold, 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (THBP). Derivatives of this heterocyclic compound have demonstrated significant potential in preclinical studies as both anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of THBP's performance against established alternatives, supported by detailed experimental protocols and data presented for clear, objective comparison.

Introduction to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (THBP)

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure has emerged as a versatile scaffold in medicinal chemistry. Various substitutions on this core have yielded compounds with potent inhibitory activity against a range of biological targets. Notably, different derivatives have shown promise in two key therapeutic areas: oncology and inflammation. In oncology, THBP derivatives have been identified as inhibitors of critical cellular processes such as microtubule dynamics, Epidermal Growth Factor Receptor (EGFR) signaling, topoisomerase function, and the PI3K/AKT pathway.[1][2][3][4] As anti-inflammatory agents, these compounds have been shown to modulate inflammatory pathways.[5]

This guide will detail the secondary assays crucial for the validation and characterization of a hypothetical THBP derivative, designated as THBP-V1 , in both its anticancer and anti-inflammatory capacities.

Section 1: Anticancer Activity Validation

THBP-V1 has been identified in primary screens as a potent inhibitor of cancer cell proliferation. Secondary assays are essential to elucidate its mechanism of action and compare its efficacy to standard-of-care agents.

Microtubule Targeting Activity

Several derivatives of the THBP scaffold have been shown to interfere with microtubule polymerization, a validated target for anticancer drugs like Paclitaxel.[1][6]

Data Presentation: Tubulin Polymerization Inhibition

CompoundIC50 (µM) - Tubulin PolymerizationCell LineIC50 (nM) - Cell Viability (MTT Assay)
THBP-V1 1.5MDA-MB-23125
Paclitaxel0.8MDA-MB-23110
Colchicine1.2MDA-MB-23118

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

  • Reagent Preparation : Reconstitute lyophilized bovine brain tubulin in general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a 10 mM stock of GTP in the same buffer. Keep all reagents on ice.

  • Compound Preparation : Prepare a 10X stock solution of THBP-V1, Paclitaxel (positive control for polymerization enhancement), and Colchicine (positive control for inhibition) in an appropriate solvent (e.g., DMSO), and then dilute to the final concentration in general tubulin buffer.

  • Assay Setup : In a pre-chilled 96-well plate, add 10 µL of the 10X compound solution to respective wells.

  • Initiation of Polymerization : Add 90 µL of the tubulin/GTP solution (final tubulin concentration 3 mg/mL, final GTP concentration 1 mM) to each well.

  • Data Acquisition : Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis : The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Microtubule Dynamics in Mitosis

G cluster_0 Mitotic Spindle Assembly cluster_1 Drug Intervention Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis THBP-V1 THBP-V1 THBP-V1->Tubulin Dimer Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes

Caption: Simplified pathway of microtubule dynamics and drug intervention.

EGFR Kinase Inhibition

THBP derivatives have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[2][7]

Data Presentation: EGFR Kinase Inhibition

CompoundIC50 (nM) - EGFR Kinase AssayCell LineIC50 (nM) - Cell Viability (MTT Assay)
THBP-V1 50A549 (NSCLC)150
Erlotinib20A549 (NSCLC)80
Gefitinib25A549 (NSCLC)95

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)

  • Reagent Preparation : Prepare kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant human EGFR enzyme and a suitable peptide substrate in the kinase buffer. Prepare an ATP solution in the same buffer.

  • Compound Dilution : Serially dilute THBP-V1 and control inhibitors (Erlotinib, Gefitinib) in kinase buffer with a final DMSO concentration below 1%.

  • Kinase Reaction : In a 384-well plate, add 1 µL of the compound dilution, followed by 2 µL of the enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Section 2: Anti-inflammatory Activity Validation

In addition to its anticancer properties, the THBP scaffold has shown potential in modulating inflammatory responses. THBP-V1 was identified in a primary screen for its ability to reduce nitric oxide production in stimulated macrophages.

Inhibition of Inflammatory Mediators

Data Presentation: Inhibition of NO and IL-6 Production

CompoundIC50 (µM) - NO Production (Griess Assay)IC50 (µM) - IL-6 Production (ELISA)Cell Line
THBP-V1 5.28.5RAW 264.7
Dexamethasone1.83.1RAW 264.7
L-NAME15.6> 100RAW 264.7

Experimental Workflow: Anti-inflammatory Assay

G RAW 264.7 Macrophages RAW 264.7 Macrophages Pre-treatment Pre-treatment RAW 264.7 Macrophages->Pre-treatment Seed Cells LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Add THBP-V1 or Controls Incubation Incubation LPS Stimulation->Incubation 1 µg/mL for 24h Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Viability (MTT) Cell Viability (MTT) Incubation->Cell Viability (MTT) Assess Cytotoxicity Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (IL-6) ELISA (IL-6) Supernatant Collection->ELISA (IL-6)

Caption: Workflow for assessing the anti-inflammatory activity of THBP-V1.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

  • Cell Culture : Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of THBP-V1 or Dexamethasone (positive control) for 1 hour.

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection : Collect 50 µL of the cell culture supernatant.

  • Griess Reaction : Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation : Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the IC50 value for the inhibition of NO production.

Experimental Protocol: ELISA for Interleukin-6 (IL-6) Production

  • Sample Collection : Use the same supernatants collected for the Griess assay.

  • ELISA Procedure : Follow the manufacturer's protocol for a commercial mouse IL-6 ELISA kit. Briefly:

    • Add 100 µL of standards and samples to wells pre-coated with an anti-mouse IL-6 antibody. Incubate for 2 hours at room temperature.

    • Wash the wells four times.

    • Add 200 µL of a biotin-conjugated anti-mouse IL-6 antibody. Incubate for 2 hours at room temperature.

    • Wash the wells four times.

    • Add 200 µL of streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature in the dark.

    • Wash the wells four times.

    • Add 200 µL of substrate solution and incubate for 20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution.

  • Data Acquisition : Measure the absorbance at 450 nm.

  • Data Analysis : Calculate the IL-6 concentration from the standard curve and determine the IC50 for IL-6 inhibition.

Conclusion

The secondary assays outlined in this guide provide a robust framework for the validation of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential therapeutic agents. The comparative data and detailed protocols serve as a valuable resource for researchers in the fields of oncology and inflammation, facilitating the continued development of this promising chemical scaffold. The presented hypothetical data for THBP-V1 demonstrates its potential as a dual anticancer and anti-inflammatory agent, warranting further investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of therapeutically relevant targets. Understanding the cross-reactivity profile of this chemical series is crucial for assessing selectivity, predicting potential off-target effects, and identifying opportunities for scaffold hopping and drug repurposing. This guide provides a comparative summary of the biological activities of various derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Target Inhibition

The following table summarizes the inhibitory activities of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives against a panel of related targets. It is important to note that the data is compiled from multiple independent studies, and direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

Derivative/Compound IDTargetActivity TypeValueSource
T126AKT1IC501.99 ± 0.11 µM[1][2]
Compound 3gFGFR1% Inhibition @ 10 µM78.8%[3]
ICL-SIRT078SIRT2Ki0.62 ± 0.15 µM[4]
Unspecified DerivativeRORγt-Inhibitor[5][6]
Compound 4Tubulin AssemblyIC509.0 nM[7]
Thienopyrimidine DerivativeEGFRIC5018 nM[8][9]
Thienopyrimidine DerivativeVEGFR-2IC501.23 µM[10][11]
Thienopyrimidine DerivativeAurora Kinases-Potent and Selective Inhibitor[12]
Thienopyrimidine DerivativeTie-2-Moderate Potency
Compound 8kROCK IIC500.004 µM
Compound 8kROCK IIIC500.001 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the information available in the referenced studies.

Kinase Inhibition Assay (e.g., for AKT1, EGFR, FGFR1)

This protocol describes a common method for measuring the inhibition of kinase activity.

  • Principle: Kinase activity is quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. Inhibition is determined by the reduction in this activity in the presence of the test compound.

  • Materials:

    • Recombinant human kinase (e.g., AKT1, EGFR, FGFR1)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivative)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)

    • 384-well microplates

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The kinase, substrate, and test compound are added to the wells of a microplate and incubated for a predetermined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is measured using a suitable detection reagent and a plate reader.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

SIRT2 Deacetylase Inhibition Assay

This protocol outlines a method for assessing the inhibition of SIRT2, an NAD+-dependent deacetylase.

  • Principle: The assay measures the deacetylation of a fluorescently labeled acetylated peptide substrate by SIRT2. Inhibition is quantified by the decrease in the rate of deacetylation.

  • Materials:

    • Recombinant human SIRT2

    • Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)

    • NAD+ (Nicotinamide adenine dinucleotide)

    • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

    • Test compound

    • Developer solution (e.g., containing trypsin) to generate a fluorescent signal from the deacetylated product.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • The test compound is serially diluted in assay buffer.

    • SIRT2 enzyme and the test compound are pre-incubated in the assay wells.

    • The reaction is initiated by adding the fluorogenic substrate and NAD+.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a microplate reader.

    • Ki or IC50 values are determined by analyzing the dose-dependent inhibition data.

Cell Proliferation Assay (e.g., SRB Assay)

This protocol describes the sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity and anti-proliferative effects.

  • Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-435)

    • Cell culture medium and supplements

    • Test compound

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • The cells are fixed by adding cold TCA and incubating for 60 minutes at 4°C.

    • The plates are washed with water and air-dried.

    • Fixed cells are stained with SRB solution for 30 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The plates are air-dried, and the bound dye is solubilized with Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated.

Visualizations

The following diagrams illustrate a key signaling pathway affected by derivatives of this scaffold and a general workflow for cross-reactivity profiling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibitor->AKT

Caption: EGFR signaling pathway, a target for thienopyrimidine derivatives.

Cross_Reactivity_Workflow Start Compound Synthesis (Thienopyrimidine Core) PrimaryScreen Primary Target Assay (e.g., FGFR1) Start->PrimaryScreen HitValidation Hit Confirmation & Dose-Response PrimaryScreen->HitValidation SelectivityPanel Selectivity Profiling (Small Panel of Related Kinases) HitValidation->SelectivityPanel BroadScreen Broad Kinome Screen (e.g., KinomeScan) SelectivityPanel->BroadScreen OffTargetID Identification of Off-Targets BroadScreen->OffTargetID CellularAssays Cellular Assays to Confirm On- and Off-Target Activity OffTargetID->CellularAssays SAR Structure-Activity Relationship (SAR) Analysis CellularAssays->SAR

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative analysis of different synthetic routes for 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic compound 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. Its synthesis is a key step in the development of novel therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering insights into their efficiency and practicality. The presented data is supported by experimental findings from peer-reviewed literature.

At a Glance: Comparison of Synthetic Routes

Two primary multi-step synthetic strategies and a one-pot approach have been identified for the synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. The multi-step routes commence with the well-established Gewald reaction to construct the core intermediate, a 2-aminotetrahydrobenzothiophene, which is subsequently cyclized to form the pyrimidinone ring. The choice of the starting active methylene compound in the Gewald reaction dictates the nature of the 3-substituent on the thiophene ring, leading to two distinct pathways. A more streamlined one-pot synthesis offers a direct route to the target compound.

RouteStarting MaterialsIntermediateKey Cyclization ReagentOverall Yield (approx.)Number of StepsRef.
Route 1 Cyclohexanone, Malononitrile, Sulfur2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideGood2[1]
Route 2 Cyclohexanone, Ethyl cyanoacetate, SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamideHigh2[2][3]
Route 3 Cyclohexanone, Ethyl cyanoacetate, Sulfur, FormamideNot IsolatedN/A (One-pot)High1[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies.

G cluster_0 Route 1: From 3-Carbonitrile Intermediate start1 Cyclohexanone + Malononitrile + Sulfur inter1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile start1->inter1 Gewald Reaction end1 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one inter1->end1 Cyclization (Formamide)

Caption: Synthetic pathway via the 3-carbonitrile intermediate.

G cluster_1 Route 2: From 3-Carboxylate Intermediate start2 Cyclohexanone + Ethyl cyanoacetate + Sulfur inter2 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate start2->inter2 Gewald Reaction end2 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one inter2->end2 Cyclization (Formamide)

Caption: Synthetic pathway via the 3-carboxylate intermediate.

G cluster_2 Route 3: One-Pot Synthesis start3 Cyclohexanone + Ethyl cyanoacetate + Sulfur + Formamide end3 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one start3->end3 One-Pot Reaction

Caption: Direct one-pot synthesis of the target compound.

Experimental Protocols

Route 1: Synthesis via 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This step utilizes the Gewald reaction. A mixture of cyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in methanol (10 mL) is treated dropwise with diethylamine (2 mL) with stirring at 50-60 °C for 10 minutes. The mixture is then heated for an additional hour at the same temperature. After allowing the solution to stand at room temperature, the solid product is filtered, washed with ethanol, dried, and recrystallized from ethanol. This procedure affords the desired intermediate in a yield of 74%.[1]

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol) is refluxed in formamide (10 mL) for 3 hours. The solid that forms during the reflux is filtered and recrystallized from 1,4-dioxane to give the final product. The reported yield for this cyclization step is 82%.[1]

Route 2: Synthesis via Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

In a typical Gewald reaction protocol, a mixture of cyclohexanone (50.95 mmol), ethyl cyanoacetate (50.95 mmol), and sulfur (50.95 mmol) is prepared in ethanol (25 mL). Morpholine (50.95 mmol) is then added to the mixture. The reaction proceeds to afford the ethyl ester intermediate.[2]

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate is cyclized by refluxing in formamide for 3 hours. This method is reported to produce the target pyrimidinone.[3]

Route 3: One-Pot Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

A one-pot synthesis has been developed that combines the Gewald reaction and the subsequent cyclization into a single step. This is achieved by reacting cyclohexanone, ethyl cyanoacetate, sulfur, and formamide. This method offers a significant improvement in efficiency by reducing the number of synthetic steps and purification procedures.[4] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar multi-component reactions.[4]

Concluding Remarks

The synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can be efficiently achieved through several synthetic routes. The choice of a particular route may depend on the availability of starting materials, desired purity, and the scale of the synthesis.

The two-step routes proceeding through either the 3-carbonitrile or the 3-carboxylate intermediates are robust and well-documented. Both pathways offer good to high yields. The one-pot synthesis, however, presents a more atom-economical and time-efficient alternative, making it an attractive option for rapid library synthesis and large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency of these reactions.

Researchers should consider the specific requirements of their project when selecting a synthetic strategy. The detailed experimental protocols provided in this guide serve as a valuable resource for the practical implementation of these synthetic routes.

References

Independent Verification of the Inhibitory Effects of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of compounds based on the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold against several key drug targets. The performance of these derivatives is compared with established inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for the cited experiments are provided to facilitate independent verification and further research.

I. Comparative Analysis of Inhibitory Activities

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core structure has proven to be a versatile scaffold for the development of potent inhibitors targeting a range of proteins involved in oncology, inflammation, and neurodegenerative diseases. This section summarizes the quantitative inhibitory activities of these derivatives against four major target classes: Microtubules, Histone Deacetylases (HDACs), Sirtuin 2 (SIRT2), and Retinoid-related Orphan Receptor gamma t (RORγt).

Microtubule Targeting Agents

Derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine have been identified as potent microtubule targeting agents that inhibit tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on β-tubulin.[1][3] Their anti-proliferative activity is compared with standard microtubule inhibitors, Paclitaxel (a microtubule stabilizer) and Colchicine (a microtubule destabilizer).

Table 1: Comparison of Anti-proliferative and Tubulin Polymerization Inhibitory Activities

CompoundTarget/Cell LineIC50 / EC50 / GI50 (nM)Reference
Compound 4 (TH-pyrimidine derivative) MDA-MB-435 (Anti-proliferative)9.0[1]
Tubulin Polymerization19[1]
NCI-60 (Average GI50)~10[1][2][3]
Compound 5 (TH-pyrimidine derivative) MDA-MB-435 (Anti-proliferative)< 40[1][2]
Compound 7 (TH-pyrimidine derivative) MDA-MB-435 (Anti-proliferative)< 40[1][2]
Paclitaxel Various Cancer Cell LinesVariable (low nM range)N/A
Colchicine Various Cancer Cell LinesVariable (low nM range)N/A

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. GI50: 50% growth inhibition. N/A: Not available from the provided search results.

Logical Workflow for Microtubule Targeting Agent Evaluation

cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Compound_Synthesis Synthesis of TH-pyrimidine Derivatives Tubulin_Poly Tubulin_Poly Compound_Synthesis->Tubulin_Poly Tubulin_Polymerization_Assay Tubulin Polymerization Assay Antiproliferative_Assay Anti-proliferative Assay (e.g., SRB) Tubulin_Polymerization_Assay->Antiproliferative_Assay Colchicine_Binding_Assay Colchicine Binding Assay Colchicine_Binding_Assay->Antiproliferative_Assay Drug_Resistance_Assay Drug Resistance Circumvention Assay (Pgp, βIII-tubulin) Antiproliferative_Assay->Drug_Resistance_Assay Xenograft_Model Murine Xenograft Model Drug_Resistance_Assay->Xenograft_Model HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases (HDACs) Histones Histones (Lysine residues) HDACs->Histones Deacetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs Histones->HATs Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Acetylated_Histones->HDACs Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Gene_Expression Gene Expression Open_Chromatin->Gene_Expression TH_pyrimidine TH-pyrimidine HDAC Inhibitors TH_pyrimidine->HDACs inhibit Start Biochemical_Assay Biochemical Assay (Fluorometric) Start->Biochemical_Assay Determine_IC50 Determine IC50 and Ki values Biochemical_Assay->Determine_IC50 Selectivity_Panel Selectivity Screening (SIRT1, 3, 5) Determine_IC50->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (α-tubulin acetylation) Selectivity_Panel->Cell_Based_Assay Neuroprotection_Model In Vitro Neuroprotection Model (e.g., Parkinson's model) Cell_Based_Assay->Neuroprotection_Model End Neuroprotection_Model->End Naive_T_Cell Naive CD4+ T Cell STAT3 STAT3 Naive_T_Cell->STAT3 activate TGFb TGF-β TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell RORgt RORγt STAT3->RORgt induce Th17_Cell Th17 Cell RORgt->Th17_Cell differentiation IL17 IL-17 Th17_Cell->IL17 produce Inflammation Inflammation IL17->Inflammation TH_pyrimidine TH-pyrimidine RORγt Inhibitors TH_pyrimidine->RORgt inhibit

References

In Vivo Efficacy of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold has emerged as a promising framework in medicinal chemistry, leading to the development of derivatives with a wide range of pharmacological activities. This guide provides a comparative overview of the in vivo efficacy of several key derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The presented findings highlight the potential of these compounds in therapeutic areas such as oncology and autoimmune diseases.

Quantitative Efficacy Data

The in vivo therapeutic potential of various 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been demonstrated in several preclinical models. The following tables summarize the key quantitative data from these studies.

Anti-Cancer Activity: Microtubule Targeting Agents

A notable derivative, referred to as Compound 4 , has shown significant anti-tumor effects in a murine xenograft model of human melanoma.[1][2]

CompoundAnimal ModelCell LineDosageRoute of AdministrationTumor Growth InhibitionReference
Compound 4 Nude MiceMDA-MB-435 (human melanoma)75 mg/kgIntraperitoneal (i.p.), three times a weekStatistically significant[1][2]
Autoimmune Disease Modulation: RORγt Inhibition

A 5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidine derivative, designated as TTP , has been investigated as a Retinoic acid-related orphan receptor gamma t (RORγt) inhibitor for the treatment of lupus nephritis.[3][4]

CompoundAnimal ModelDisease ModelKey FindingsReference
TTP BALB/c MicePristane-induced lupus nephritisRepressed Th17 cell development and ameliorated autoimmune disease manifestations.[3][4]
Anti-Cancer Activity: Topoisomerase Inhibition and EGFR Inhibition

Several derivatives have been evaluated for their potential as anti-cancer agents through mechanisms such as dual topoisomerase I and II inhibition and EGFR inhibition.[5][6][7] For instance, compounds 7b and 7t exhibited significant cytotoxicity against MCF-7 breast cancer cell lines with IC50 values of 8.80 ± 0.08 and 7.45 ± 0.26 µM, respectively.[5] Another study identified compounds 6d and 8d as having significant anti-tumor activity against the human pulmonary carcinoma cell line A549.[6][7] While these studies provide promising in vitro data, detailed in vivo efficacy data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited.

Murine MDA-MB-435 Xenograft Model for Anti-Cancer Activity

This protocol was utilized to evaluate the in vivo anti-tumor efficacy of Compound 4.[2]

  • Animal Model: Nude mice were used for this study.

  • Tumor Implantation: MDA-MB-435 human melanoma cells were implanted into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a volume of approximately 200 mm³.

  • Treatment: Mice were treated with Compound 4 at a dose of 75 mg/kg or with paclitaxel at 15 mg/kg as a positive control.

  • Administration: The compounds were administered intraperitoneally three times a week.

  • Endpoint: Tumor growth was monitored to determine the anti-tumor effects of the treatment.

Pristane-Induced Lupus Nephritis Model

This model was employed to assess the therapeutic effects of the RORγt inhibitor, TTP, on lupus nephritis.[4]

  • Animal Model: Two-month-old female BALB/c mice were used.

  • Disease Induction: Lupus nephritis was induced by a single intraperitoneal injection of pristane.

  • Treatment Groups: The mice were divided into three groups: vehicle control, prednisone acetate (positive control), and TTP.

  • Efficacy Evaluation: The development of Th17 cells and the manifestation of autoimmune disease were assessed to determine the therapeutic efficacy of TTP.

  • Safety Evaluation: A separate cohort of four-week-old female BALB/c mice was used to study the effect of TTP on thymus development.

Signaling Pathway and Experimental Workflow Visualization

The mechanism of action of these derivatives often involves the modulation of key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. Some derivatives of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been identified as AKT1 inhibitors.[8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Derivative (AKT1 Inhibitor) Inhibitor->AKT

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a derivative.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.

in_vivo_workflow start Start: Select Animal Model and Cancer Cell Line implantation Tumor Cell Implantation start->implantation growth Tumor Growth Monitoring implantation->growth grouping Randomization into Treatment Groups growth->grouping treatment Administer Test Compound, Vehicle, and Positive Control grouping->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Measurement (e.g., Tumor Weight) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis end End: Efficacy Determination analysis->end

Caption: General workflow for in vivo anti-cancer efficacy studies.

References

A Head-to-Head Study: 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives Versus Other Microtubule Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Class of Microtubule Depolymerizing Agents

This guide provides a comprehensive comparison of a promising new class of microtubule targeting agents (MTAs), the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, against established clinical and preclinical compounds. This analysis is based on experimental data from peer-reviewed studies, focusing on antiproliferative activity, direct effects on tubulin polymerization, and mechanism of action.

Executive Summary

The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has emerged as a potent inhibitor of tubulin polymerization, with certain derivatives demonstrating superior or comparable efficacy to existing agents that bind to the colchicine site. Notably, the 2-amino substituted analog, hereafter referred to as Compound 4 , has been identified as a lead candidate from this series, exhibiting low nanomolar antiproliferative activity and potent microtubule depolymerizing effects. This guide will focus on the performance of Compound 4 and its analogs in direct comparison with other well-known microtubule targeting agents such as Combretastatin A-4 (CA-4), Paclitaxel, Vincristine, and Colchicine.

Data Presentation: Quantitative Comparison of Microtubule Targeting Agents

The following tables summarize the quantitative data on the antiproliferative and microtubule-destabilizing activities of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and other microtubule targeting agents.

Table 1: Antiproliferative and Microtubule Depolymerizing Activities of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives and Reference Compounds.

Compound/AnalogAntiproliferative Activity (IC₅₀, nM) in MDA-MB-435 CellsMicrotubule Depolymerization (EC₅₀, nM) in MDA-MB-435 Cells
Compound 4 9.019
Analog 51422
Analog 73826
Combretastatin A-4 (CA-4)2.015

Data for Compound 4 and its analogs, and CA-4 are derived from a single study for direct comparison.[1]

Table 2: Inhibition of Tubulin Assembly and Colchicine Binding.

CompoundInhibition of Tubulin Assembly (IC₅₀, µM)Inhibition of [³H]Colchicine Binding (%)
Compound 4 1.189
Analog 50.4999
Analog 70.5298
Combretastatin A-4 (CA-4)1.0Not Reported in this study
ColchicineNot Reported in this study100 (by definition)

These data demonstrate that the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives are potent inhibitors of tubulin polymerization that bind to the colchicine site.[1]

Table 3: Comparative Antiproliferative Activity (GI₅₀, µM) in NCI-60 Cell Line Panel.

Cell LineCancer TypeCompound 4 (GI₅₀, ~nM) Paclitaxel (GI₅₀, µM)Vincristine (IC₅₀, µM)Colchicine (GI₅₀, µM)
MDA-MB-435 Melanoma~10<0.01Not specifiedNot specified
MCF7 BreastNot specified<0.01~0.001Not specified
NCI-H460 LungNot specified<0.01~0.001Not specified
OVCAR-3 OvarianNot specified<0.01~0.001Not specified
COLO 205 ColonNot specified<0.01~0.001Not specified

GI₅₀ values for Compound 4 are an average from the 40 most sensitive cell lines in the NCI-60 panel.[1] GI₅₀ values for Paclitaxel are from the NCI-60 database. It is important to note that the MDA-MB-435 cell line, previously considered a breast cancer line, has been identified as a melanoma cell line.[2] Vincristine IC50 values are from the Genomics of Drug Sensitivity in Cancer Project.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., MDA-MB-435)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.[7][8][9][10][11]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Vinblastine as a polymerization inhibitor)

  • Black 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation: Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

  • Compound Addition: Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value for inhibition of polymerization is determined from the concentration-dependent reduction in the extent of polymerization.

Mandatory Visualization

Signaling Pathway of Microtubule Depolymerizing Agents

cluster_0 Mechanism of Action cluster_1 Downstream Cellular Effects MTA 5,6,7,8-Tetrahydrobenzothieno [2,3-d]pyrimidin-4(3H)-one Tubulin αβ-Tubulin Dimers (Colchicine Binding Site) MTA->Tubulin Binds to MT Microtubule Polymer Tubulin->MT Polymerization (Inhibited) Depolymerization Microtubule Depolymerization MT->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action and downstream effects of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Workflow for In Vitro Screening

cluster_workflow Experimental Workflow start Start: Cancer Cell Lines plate Plate Cells in 96-well plates start->plate treat Treat with Test Compounds plate->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., SRB Assay) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Identify Lead Compounds analyze->end

Caption: A typical experimental workflow for in vitro screening of anticancer compounds.

References

Safety Operating Guide

Navigating the Disposal of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A Guide to Safe and Compliant Practices

Navigating the Disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: A Guide to Safe and Compliant Practices

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound often utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one was not located. The following guidance is based on the general principles for the safe handling and disposal of heterocyclic and potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Step-by-Step Disposal Procedure

The proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Hazard Assessment:

    • Treat all 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one waste, including contaminated materials such as gloves, wipes, and chromatography media, as potentially hazardous waste.

    • As a thieno[2,3-d]pyrimidine derivative, it should be evaluated for any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA).

    • Consult your institution's EHS department to perform a formal hazardous waste determination.

  • Personal Protective Equipment (PPE):

    • Before handling the compound for disposal, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A laboratory coat or other protective clothing is required.

    • Respiratory Protection: If handling fine powders or generating aerosols, a NIOSH/MSHA-approved respirator may be necessary.

  • Segregation and Storage:

    • Segregate waste containing 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one from other waste streams.

    • Store the waste in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

    • The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal Method:

    • The recommended disposal method for this type of compound is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

    • Contact your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.

  • Empty Container Disposal:

    • An empty container that held 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one must be triple-rinsed with a suitable solvent.

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

    • After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular solid waste, pending institutional policies.

Quantitative Data Summary

PropertyValue
Physical Form Solid[2]
Storage Class 11 - Combustible Solids[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

DisposalWorkflowDisposal Workflow for this compoundstartStart: Unused or Contaminated MaterialppeWear Appropriate PPE(Goggles, Gloves, Lab Coat)start->ppeidentify_wasteIdentify as PotentialHazardous Wasteconsult_ehsConsult InstitutionalEHS Departmentidentify_waste->consult_ehssegregateSegregate Waste into aLabeled, Sealed Containerconsult_ehs->segregateConfirmed Hazardousimproper_disposalImproper Disposal(Drain/Trash)consult_ehs->improper_disposalDetermined Non-Hazardous(Unlikely - Follow EHS Guidance)ppe->identify_wastestoreStore in a Secure,Ventilated Areasegregate->storearrange_pickupArrange for Pickup byCertified Waste Contractorstore->arrange_pickupincinerateDispose via ControlledIncinerationarrange_pickup->incinerate

Personal protective equipment for handling 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Personal protective equipment for handling 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Essential Safety and Handling Guide for this compound

This guide provides crucial safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRequired when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or other suitable material, inspect before use.
Body Protection Laboratory CoatFully buttoned, with sleeves rolled down.
Chemical-resistant ApronRecommended when handling larger quantities.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge (e.g., Filter A/P2) if ventilation is inadequate or if aerosols are generated.[1]
Health Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectProcedure
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Standard Operating Procedure (SOP) for Handling

This section outlines a step-by-step protocol for the safe handling of 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Workflow

cluster_prepPreparationcluster_reactionReactioncluster_cleanupCleanup and Disposalprep_ppeDon Personal Protective Equipment (PPE)prep_setupPrepare work area in a chemical fume hoodprep_ppe->prep_setupprep_weighWeigh the required amount of the compoundprep_setup->prep_weighprep_dissolveDissolve in an appropriate solventprep_weigh->prep_dissolvereact_addAdd the compound solution to the reaction mixtureprep_dissolve->react_addreact_monitorMonitor the reaction progressreact_add->react_monitorcleanup_quenchQuench the reactionreact_monitor->cleanup_quenchcleanup_wasteCollect all chemical waste in a designated containercleanup_quench->cleanup_wastecleanup_decontaminateDecontaminate glassware and work surfacescleanup_waste->cleanup_decontaminatecleanup_doffDoff PPE and wash hands thoroughlycleanup_decontaminate->cleanup_doff

Caption: Workflow for handling the chemical.

Detailed Protocol

1. Preparation:

  • 1.1. Don PPE: Before entering the laboratory, put on a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of aerosol generation, use a respirator.
  • 1.2. Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
  • 1.3. Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
  • 1.4. Solubilization: Add the weighed compound to a suitable container and dissolve it in the appropriate solvent under constant stirring.

2. Reaction:

  • 2.1. Addition: Slowly add the dissolved compound to the reaction vessel.
  • 2.2. Monitoring: Monitor the reaction as per the specific experimental protocol.

3. Cleanup and Disposal:

  • 3.1. Waste Collection: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and bench paper, should be placed in a designated hazardous waste container.
  • 3.2. Decontamination: Decontaminate all non-disposable equipment and glassware that came into contact with the chemical using an appropriate solvent or cleaning solution.
  • 3.3. Final Steps: Once the work is complete, remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Workflow

spill_alertAlert others in the immediate areaspill_ppeDon appropriate PPE (respirator, gloves, etc.)spill_alert->spill_ppespill_containContain the spill with absorbent materialspill_ppe->spill_containspill_collectCarefully collect the absorbed materialspill_contain->spill_collectspill_disposePlace in a sealed container for hazardous waste disposalspill_collect->spill_disposespill_cleanClean and decontaminate the spill areaspill_dispose->spill_cleanspill_reportReport the incident to the lab supervisorspill_clean->spill_report

Caption: Spill response workflow.

Disposal Plan

All waste containing 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash. All contaminated PPE should also be disposed of as hazardous waste.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.